molecular formula C10H9BrN2 B1499203 4-(4-Bromophenyl)-3-methyl-1H-pyrazole CAS No. 857531-32-9

4-(4-Bromophenyl)-3-methyl-1H-pyrazole

Cat. No.: B1499203
CAS No.: 857531-32-9
M. Wt: 237.1 g/mol
InChI Key: YHAHQHWOMTWBPW-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3-methyl-1H-pyrazole ( 98946-73-7) is a high-purity organic compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . This chemical features a pyrazole ring substituted with a methyl group and a 4-bromophenyl group, making it a valuable scaffold in medicinal chemistry and drug discovery research. Pyrazole derivatives are extensively investigated for their diverse pharmacological activities, particularly as antimicrobial agents . Studies on structurally related pyrazole hybrids have demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis , highlighting the potential of this chemical class in developing new anti-infective therapies . As a versatile synthetic intermediate, this compound serves as a crucial building block for the synthesis of more complex hybrid architectures, such as pyrazole-dimedone derivatives, which are explored via multicomponent reactions for their enhanced bioactivity . Researchers utilize this bromophenyl-pyrazole in pharmacophore modeling and molecular docking studies to elucidate structure-activity relationships and predict binding mechanisms to biological targets like thymidylate kinase . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the available Safety Data Sheet (SDS) and handle this material using appropriate personal protective equipment, as it may be harmful upon inhalation, skin contact, or ingestion . Available for global shipping from multiple stock locations.

Properties

IUPAC Name

4-(4-bromophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAHQHWOMTWBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653279
Record name 4-(4-Bromophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857531-32-9
Record name 4-(4-Bromophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromophenyl)-3-methyl-1H-pyrazole and Its Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(4-Bromophenyl)-3-methyl-1H-pyrazole, a heterocyclic compound belonging to the pyrazole class. Given the structural ambiguity in naming and the prevalence of isomeric forms in chemical databases and literature, this document will address the specified molecule while also providing detailed information on its closely related and more extensively studied isomers. This approach is intended to offer a broader, more practical context for researchers in drug development and medicinal chemistry.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4][5] The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activities. The incorporation of a bromophenyl moiety, as seen in this compound, introduces a site for further chemical modification through cross-coupling reactions and can enhance binding interactions with biological targets.

Isomeric Landscape: A Critical Consideration

A critical aspect for researchers working with substituted pyrazoles is the potential for isomerism. The user's topic, "this compound," specifies a particular arrangement of substituents. However, in practice and in chemical supplier databases, several isomers are more commonly encountered. Understanding the differences between these isomers is crucial for accurate experimental design and interpretation of results.

The primary isomers of bromophenyl-methyl-pyrazole include:

  • 3-(4-Bromophenyl)-5-methyl-1H-pyrazole: This isomer is well-documented, with a registered CAS number and available experimental data.[6][7]

  • 4-(4-Bromophenyl)-1-methyl-1H-pyrazole: This N-methylated isomer has distinct properties and synthetic routes.[8]

  • 1-(4-Bromophenyl)-3-methyl-1H-pyrazole: In this isomer, the bromophenyl group is attached to a nitrogen atom of the pyrazole ring.[9]

This guide will focus on the available data for these isomers to provide a comprehensive understanding of this chemical space.

Physicochemical Properties

The physicochemical properties of these isomers are critical for their handling, formulation, and pharmacokinetic profiles. The following table summarizes the available data for the key isomers.

Property3-(4-Bromophenyl)-5-methyl-1H-pyrazole4-(4-Bromophenyl)-1-methyl-1H-pyrazole1-(4-Bromophenyl)-3-methyl-1H-pyrazole
Molecular Formula C₁₀H₉BrN₂[6]C₁₀H₉BrN₂[8]C₁₀H₉BrN₂[9]
Molecular Weight 237.10 g/mol [6]237.10 g/mol [8]237.10 g/mol [9]
CAS Number 145353-53-3[6]1191616-45-1[8]98946-73-7[9]
Appearance White fluffy solid[6]Not specifiedNot specified
Melting Point 150-156 °C[6]Not specifiedNot specified
Storage 0-8°C[6]Sealed in dry, room temperature[9]Sealed in dry, room temperature[9]

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2] The specific substitution pattern of the final product is dictated by the regioselectivity of this cyclization reaction.

General Synthesis of Pyrazoles from Chalcones

A common and versatile method for synthesizing pyrazole derivatives involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazine or its derivatives.[10][11] This approach offers a straightforward route to a wide range of substituted pyrazoles.

Experimental Protocol: Synthesis of a Pyrazole Derivative from a Chalcone

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate acetophenone (e.g., 1-phenylethanone) and a substituted benzaldehyde (e.g., 4-bromobenzaldehyde) in a suitable solvent such as ethanol.

    • Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature.[12]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Neutralize the reaction mixture with a dilute acid (e.g., HCl) and filter the precipitated chalcone.

    • Wash the solid with water and recrystallize from a suitable solvent to obtain the pure chalcone.

  • Pyrazole Formation (Cyclocondensation):

    • Suspend the synthesized chalcone in a solvent like ethanol or acetic acid.

    • Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) to the suspension.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.[11]

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated pyrazole derivative by filtration, wash with water, and purify by recrystallization.

Causality in Experimental Choices: The use of a strong base in the Claisen-Schmidt condensation is essential to deprotonate the α-carbon of the acetophenone, initiating the condensation with the aldehyde. The subsequent cyclocondensation with hydrazine is typically acid-catalyzed or performed under neutral conditions at elevated temperatures to favor the intramolecular reaction leading to the stable pyrazole ring.

Synthesis_Workflow cluster_chalcone Chalcone Synthesis cluster_pyrazole Pyrazole Synthesis A Acetophenone C Base (e.g., NaOH) in Ethanol A->C B 4-Bromobenzaldehyde B->C D 4-Bromochalcone C->D Claisen-Schmidt Condensation F Cyclocondensation in Ethanol (Reflux) D->F E Hydrazine Hydrate E->F G 3-(4-Bromophenyl)-5-methyl-1H-pyrazole F->G Biological_Activities Pyrazole Core Pyrazole Core Anticancer Anticancer Pyrazole Core->Anticancer Anti-inflammatory Anti-inflammatory Pyrazole Core->Anti-inflammatory Analgesic Analgesic Pyrazole Core->Analgesic Antimicrobial Antimicrobial Pyrazole Core->Antimicrobial Antiviral Antiviral Pyrazole Core->Antiviral Antidepressant Antidepressant Pyrazole Core->Antidepressant

Caption: Diverse biological activities of the pyrazole scaffold.

Spectroscopic Characterization

The structural elucidation of this compound and its isomers relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the substitution pattern on the pyrazole and phenyl rings. The chemical shifts and coupling constants of the protons on the heterocyclic ring are particularly informative for distinguishing between isomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretching in non-N-substituted pyrazoles and C=N and C=C stretching vibrations within the aromatic system.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns, including the isotopic signature of bromine, which aids in confirming the elemental composition.

Safety and Handling

Conclusion and Future Directions

This compound and its isomers represent a valuable class of compounds for drug discovery and development. Their versatile synthesis and wide range of biological activities make them attractive starting points for medicinal chemistry programs. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity for specific biological targets, as well as a more detailed investigation into their mechanisms of action and pharmacokinetic profiles. A clear and unambiguous identification of the specific isomer being studied is paramount for the advancement of this field.

References

  • PubChem. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PubChem. 1-(3-bromophenyl)-4-methyl-1H-pyrazole. [Link]

  • PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole. [Link]

  • BMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. [Link]

  • National Institutes of Health. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. Synthesis of pyrazole derivatives using chalcones. [Link]

  • Farmacia Journal. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

  • Polish Journal of Environmental Studies. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • National Institutes of Health. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. [Link]

  • Farmacia Journal. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

  • ResearchGate. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • ResearchGate. Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Taylor & Francis Online. New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. [Link]

  • Journal of Education and Scientific Studies. Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole Zainab. [Link]

  • Conference Series. Synthesis and pharmacological evaluation of pyrazole derivatives. [Link]

  • ACS Publications. Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. [Link]

  • OJS UMMADA. SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. [Link]

Sources

4-(4-Bromophenyl)-3-methyl-1H-pyrazole structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-Bromophenyl)-3-methyl-1H-pyrazole: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The pyrazole nucleus is a privileged scaffold in drug discovery, known for a wide array of biological activities. This document elucidates the structural features, physicochemical properties, and robust synthetic methodologies for this specific derivative. Furthermore, it explores its potential applications as a versatile synthetic intermediate and its role in the development of novel therapeutic agents and functional materials, grounded in authoritative scientific literature and established chemical principles.

Introduction to the Pyrazole Scaffold

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and bioactive molecules.[1] Among these, the pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, holds a preeminent position. The unique electronic and steric properties of the pyrazole core allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Marketed drugs incorporating this scaffold are used to treat a wide range of conditions, highlighting its therapeutic relevance.[2][3]

This compound is a specific derivative that combines three key structural features:

  • The 1H-Pyrazole Core: This provides the foundational heterocyclic structure, which can exist in different tautomeric forms. The presence of an N-H bond allows for hydrogen bond donation, while the second nitrogen atom acts as a hydrogen bond acceptor.

  • The 3-Methyl Group: This substituent can influence the compound's steric profile and metabolic stability.

  • The 4-(4-Bromophenyl) Group: This aromatic substituent is crucial for several reasons. It significantly impacts the molecule's lipophilicity and electronic properties. Critically, the bromine atom serves as a key functional handle for synthetic elaboration, particularly through metal-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries.

This guide will focus on the properties and synthesis of this compound, treating it as a distinct chemical entity, while also referencing data from its closely related and well-documented tautomer, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, where applicable.

Physicochemical and Structural Characterization

Precise characterization is the bedrock of chemical research and drug development. The identity and properties of this compound are established through a combination of unique identifiers and empirical data.

Chemical Structure and Identifiers

The unambiguous identification of a chemical entity is critical for regulatory, research, and commercial purposes.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers and Descriptors Note: Data is presented for the closely related and well-documented tautomer, 3-(4-Bromophenyl)-5-methyl-1H-pyrazole, where a specific entry for the title compound is not available.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 145353-53-3 (for tautomer)[4][5]
Molecular Formula C₁₀H₉BrN₂[4][5]
Molecular Weight 237.10 g/mol [4][5]
Canonical SMILES CC1=C(C=NN1)C2=CC=C(C=C2)Br[5]
InChIKey WANDSSMDLLHHCJ-UHFFFAOYSA-N[5]
PubChem CID 1487504 (for tautomer)[4][5]
Physicochemical Properties

The physical properties of the compound dictate its handling, formulation, and pharmacokinetic behavior.

Table 2: Physicochemical Data Note: Data corresponds to the 3-(4-bromophenyl)-5-methyl-1H-pyrazole tautomer.

PropertyValueSource
Appearance White fluffy solid[4]
Melting Point 150-156 °C[4]
Solubility 4.2 µg/mL (at pH 7.4)[5]
Purity ≥ 97% (HPLC)[4]

Synthesis and Mechanistic Insights

The construction of the pyrazole core is a well-established area of organic chemistry. The synthesis of this compound can be achieved through several reliable pathways, most commonly involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

General Synthetic Approach: The Knorr Pyrazole Synthesis

The most classical and direct approach to the pyrazole core is the reaction between a β-dicarbonyl compound and a hydrazine derivative. For the target molecule, the key precursors would be (4-bromophenyl)hydrazine and a four-carbon dicarbonyl compound that installs the methyl group and directs the regiochemistry of the substitution pattern.

G reactants Starting Materials: - 1-(4-Bromophenyl)ethan-1-one - N,N-Dimethylformamide dimethyl acetal (DMF-DMA) intermediate In-situ formation of Enaminone (E)-3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one reactants->intermediate Condensation (Loss of Methanol) cyclization Cyclocondensation with Hydrazine Hydrate (N₂H₄·H₂O) intermediate->cyclization Addition of Hydrazine product Final Product: This compound (as a mixture of tautomers) cyclization->product Dehydration & Aromatization (Loss of Dimethylamine & Water) purification Purification (Recrystallization or Column Chromatography) product->purification

Caption: General synthetic workflow for pyrazole formation.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol describes a common and reliable method for synthesizing substituted pyrazoles. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize this compound via a condensation reaction.

Materials:

  • 1-(4-Bromophenyl)ethan-1-one (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (or Acetic Acid as solvent)

  • Standard laboratory glassware and magnetic stirrer

  • TLC plates (silica gel 60 F254) for reaction monitoring

Step-by-Step Methodology:

  • Formation of the Enaminone Intermediate:

    • To a solution of 1-(4-bromophenyl)ethan-1-one (1.0 eq) in a suitable solvent like toluene, add DMF-DMA (1.2 eq).

    • Heat the mixture to reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Causality: DMF-DMA acts as a formylating agent, reacting with the α-methyl ketone to form a β-enaminone. This intermediate is a masked 1,3-dicarbonyl equivalent, which is highly reactive and primed for cyclization. The high temperature drives the reaction to completion by removing the methanol byproduct.

  • Cyclocondensation with Hydrazine:

    • After cooling the reaction mixture to room temperature, the solvent is typically removed under reduced pressure.

    • The crude enaminone intermediate is redissolved in a protic solvent like ethanol or glacial acetic acid.

    • Hydrazine hydrate (1.1 eq) is added dropwise to the solution at room temperature or while cooling in an ice bath.

    • The mixture is then stirred at room temperature or gently heated (e.g., 60-80 °C) for several hours until TLC analysis indicates the consumption of the intermediate.

    • Causality: Hydrazine, being a potent binucleophile, attacks the carbonyl carbon first, followed by an intramolecular attack on the enamine carbon, leading to a cyclized intermediate. The acidic medium (if using acetic acid) or the protic nature of ethanol facilitates the subsequent dehydration and elimination of dimethylamine to yield the stable, aromatic pyrazole ring.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled, and the solvent volume is reduced. The product often precipitates and can be collected by filtration.

    • Alternatively, the mixture is poured into ice-water, and the resulting solid is filtered, washed with cold water, and dried.

    • Causality: This step removes excess reagents and inorganic byproducts.

    • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

  • Characterization:

    • The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.

Applications and Biological Significance

The value of this compound lies not only in its intrinsic properties but also in its vast potential as a molecular scaffold for creating more complex and functional molecules.

A Versatile Intermediate in Chemical Synthesis

The bromophenyl moiety is a cornerstone of modern synthetic chemistry. The bromine atom is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

  • Heck Coupling: Reaction with alkenes to form substituted styrenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

  • N-Functionalization: The pyrazole N-H can be alkylated, acylated, or arylated to further expand the chemical space.

G core This compound (Core Scaffold) biaryl Biaryl Pyrazoles (e.g., for kinase inhibitors) core->biaryl Suzuki Coupling (Ar-B(OH)₂) alkynyl Alkynyl Pyrazoles (e.g., for materials science) core->alkynyl Sonogashira Coupling (R-C≡CH) amino Amino-Aryl Pyrazoles (e.g., for CNS targets) core->amino Buchwald-Hartwig (R₂NH) n_alkyl N-Substituted Derivatives (Modulates PK/PD properties) core->n_alkyl N-Alkylation (R-X)

Caption: Synthetic utility of the core scaffold.

Potential in Drug Discovery and Agrochemicals

The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives have demonstrated a wide spectrum of biological activities.[6]

  • Anti-inflammatory and Analgesic Agents: Many pyrazole-containing compounds, including the blockbuster drug Celecoxib, are potent inhibitors of cyclooxygenase (COX) enzymes. This makes the title compound a valuable starting point for developing new anti-inflammatory drugs.[4]

  • Anticancer Activity: Numerous pyrazole derivatives have been investigated as anticancer agents, targeting various pathways including protein kinases and cell cycle progression.[1][2]

  • Agrochemicals: The pyrazole core is present in many commercial herbicides and fungicides. Its ability to modulate biological activity makes it a promising scaffold for developing new crop protection agents.[4]

  • Other CNS and Antimicrobial Applications: The scaffold has been explored for a multitude of other therapeutic areas, demonstrating its broad utility.[7]

Safety and Handling

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

  • Hazard Identification: Based on GHS classifications for similar brominated aryl pyrazoles, this compound should be considered harmful if swallowed, a skin irritant, and a cause of serious eye irritation/damage.[5][8]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage temperature is often at room temperature or refrigerated (0-8°C) for long-term stability.[4][9]

Conclusion and Future Outlook

This compound represents a highly valuable and versatile chemical entity. Its structure is primed for synthetic diversification, making it an ideal building block for creating large libraries of novel compounds. The proven track record of the pyrazole scaffold in medicine and agriculture provides a strong rationale for its continued exploration. Future research will likely focus on leveraging this scaffold to develop next-generation kinase inhibitors, novel anti-inflammatory agents, and advanced agrochemicals with improved efficacy and safety profiles. The combination of a privileged heterocyclic core and a synthetically tractable functional group ensures that this compound will remain a subject of interest for researchers and drug development professionals for the foreseeable future.

References

  • PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-(3-bromophenyl)-4-methyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. National Center for Biotechnology Information. Available from: [Link]

  • BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer Nature. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • sioc-journal.cn. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Available from: [Link]

  • PubChem. 4-bromo-3-methyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]

  • Preprints.org. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available from: [Link]

Sources

4-(4-Bromophenyl)-3-methyl-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-Bromophenyl)-3-methyl-1H-pyrazole: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic pyrazole derivative. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its wide spectrum of biological activities and utility as a synthetic building block.[1] This document details the fundamental molecular and physicochemical properties of the title compound, outlines a robust synthetic methodology based on the classical Paal-Knorr synthesis, and discusses its potential applications for researchers in drug discovery and chemical development. While this specific isomer is not as widely documented as others, this guide synthesizes data from related compounds and established chemical principles to provide a reliable scientific profile.

Compound Identification and Structure

The nomenclature of bromophenyl-methyl-pyrazole isomers can be complex, and it is critical to distinguish between them. This guide focuses specifically on the this compound isomer.

  • Systematic IUPAC Name: this compound

  • Molecular Formula: C₁₀H₉BrN₂[1][2][3]

  • Canonical SMILES: CC1=C(C=NN1)C2=CC=C(Br)C=C2

  • InChI Key: While a unique key for this specific isomer is not indexed in major databases, keys for related isomers are available.

It is important to note that several structural isomers exist, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole (CAS 145353-53-3) and 1-(4-bromophenyl)-3-methyl-1H-pyrazole (CAS 98946-73-7), which may have different physical and biological properties.[1][4]

G diketone 2-(4-Bromobenzoyl)propanal intermediate Hydrazone/ Hemiaminal Intermediate diketone->intermediate Condensation hydrazine Hydrazine Hydrate hydrazine->intermediate Condensation product 4-(4-Bromophenyl)-3-methyl- 1H-pyrazole intermediate->product Cyclization & Dehydration workup Purification (Crystallization/ Chromatography) product->workup catalyst Acetic Acid (cat.) Ethanol, Reflux catalyst->intermediate

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Paal-Knorr synthesis methodologies. [5]

  • Reaction Setup: To a solution of 2-(4-bromobenzoyl)propanal (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.1 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the crude product.

  • Purification (Self-Validation): Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure this compound. The purity should be confirmed by HPLC and NMR spectroscopy.

Spectroscopic Characterization

Structural confirmation is essential. The following are expected spectroscopic signatures for this compound.

  • ¹H NMR:

    • Aromatic Protons: Two doublets in the δ 7.4-7.8 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring.

    • Pyrazole CH Proton: A singlet around δ 7.9-8.2 ppm for the C5-H of the pyrazole ring.

    • Methyl Protons: A singlet around δ 2.2-2.4 ppm for the C3-CH₃ group.

    • NH Proton: A broad singlet at high chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Expected signals for 8 distinct aromatic/heteroaromatic carbons and one aliphatic carbon for the methyl group. The carbon attached to bromine (C-Br) would appear around 120-125 ppm.

  • FT-IR (ATR):

    • A broad peak around 3100-3300 cm⁻¹ corresponding to the N-H stretch.

    • Peaks around 1500-1600 cm⁻¹ for C=C and C=N stretching of the aromatic and pyrazole rings.

    • A strong peak around 1000-1100 cm⁻¹ for the C-Br stretch.

  • Mass Spectrometry (EI or ESI):

    • A characteristic molecular ion (M⁺) peak showing an isotopic pattern typical for a compound containing one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio). For C₁₀H₉BrN₂, the expected m/z would be ~236 and ~238.

Applications in Research and Drug Development

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. [6]Its derivatives are known to possess a broad spectrum of bioactivities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.

  • Anti-inflammatory Agents: The most famous pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor. The structural features of this compound make it a candidate for investigation as a potential anti-inflammatory agent.

  • Anticancer Therapeutics: Many pyrazole derivatives have been developed as kinase inhibitors for cancer therapy. The bromophenyl moiety can serve as a key pharmacophoric element for binding to protein targets and can also be a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck). [7]* Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are used in the development of herbicides and fungicides. [1]* Synthetic Intermediate: The bromine atom provides a reactive site for introducing further complexity, making this compound a valuable intermediate for building larger, more complex molecules for various scientific applications.

G pyrazole Pyrazole Scaffold (e.g., 4-(4-BrPh)-3-Me-1H-pyrazole) props Properties: • H-Bond Donor/Acceptor • Rigid Planar Structure • Tunable Electronics pyrazole->props Exhibits Favorable anti_inflam Anti-inflammatory (COX-2 Inhibition) pyrazole->anti_inflam Leads to anticancer Anticancer (Kinase Inhibition) pyrazole->anticancer Leads to agrochemical Agrochemicals (Fungicides) pyrazole->agrochemical Leads to intermediate Synthetic Intermediate (Cross-Coupling Site) pyrazole->intermediate Functions as

Caption: The central role of the pyrazole scaffold in chemical R&D.

Safety and Handling

While specific toxicology data for this isomer are not available, data from structurally related compounds such as 4-bromo-3-methyl-1H-pyrazole suggest the following precautions:

  • Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [8]Some brominated aromatic compounds are also classified as harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • PubChem. (n.d.). 1-(3-bromophenyl)-4-methyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-3-methyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

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Navigating the Isomeric Landscape of 4-(4-Bromophenyl)-3-methyl-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] The substituted pyrazole, 4-(4-Bromophenyl)-3-methyl-1H-pyrazole, and its isomers represent a class of compounds with significant potential in drug discovery and development. This technical guide provides an in-depth exploration of the nuances of their IUPAC nomenclature, the critical concept of tautomerism, synthetic methodologies, and key characterization techniques. We will also delve into the pharmacological significance of this structural motif, offering insights for researchers, scientists, and drug development professionals.

Decoding the Isomers: Nomenclature and Tautomerism

The core structure, this compound, presents a fascinating case of isomerism, primarily driven by the tautomeric nature of the pyrazole ring. This phenomenon can lead to ambiguity in nomenclature if not properly understood.

Annular Tautomerism in Pyrazoles

The 1H-pyrazole ring contains two nitrogen atoms, one of which is protonated. This proton can readily migrate between the two nitrogen atoms, leading to two distinct but rapidly interconverting tautomers. This is a crucial concept to grasp as it impacts how these molecules are named and identified.[3]

For the parent structure , the two primary tautomers are:

  • This compound

  • 4-(4-Bromophenyl)-5-methyl-1H-pyrazole [4]

Tautomers

It is important to note that while these are distinct structures, in solution they often exist in a dynamic equilibrium. Consequently, chemical databases like PubChem may list them as synonyms for the same compound.[4][5] For the purposes of unambiguous identification and registration, it is often preferable to synthesize N-substituted derivatives, which lock the pyrazole into a single tautomeric form.

Positional Isomers

Beyond tautomerism, positional isomers exist where the substituents are attached to different atoms of the pyrazole or phenyl rings. Some notable examples include:

  • 3-(4-Bromophenyl)-5-methyl-1H-pyrazole : In this isomer, the bromophenyl group is at the 3-position and the methyl group is at the 5-position.[5][6] This compound also exhibits annular tautomerism with 5-(4-Bromophenyl)-3-methyl-1H-pyrazole .

  • 1-(4-Bromophenyl)-3-methyl-1H-pyrazole : Here, the bromophenyl group is attached to one of the nitrogen atoms, thus preventing annular tautomerism.[7]

  • 4-(4-Bromophenyl)-1-methyl-1H-pyrazole : The methyl group is on a nitrogen atom, fixing the tautomeric form.[8]

  • 4-(3-Bromophenyl)-3-methyl-1H-pyrazole : The bromo substituent is at the meta position of the phenyl ring.[9]

Synthetic Strategies: Building the Pyrazole Core

The synthesis of substituted pyrazoles is a well-established field, with the most common approach being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

General Synthesis of 4-Aryl-3-methyl-1H-pyrazoles

The synthesis of the this compound core typically involves the reaction of a β-ketoester with a hydrazine in the presence of a catalyst.

Synthesis

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound.

Materials:

  • 1-(4-Bromophenyl)butane-1,3-dione

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • To a solution of 1-(4-Bromophenyl)butane-1,3-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure this compound.[10]

Spectroscopic Characterization: Confirming the Structure

Unambiguous characterization of the synthesized isomers is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the structure of pyrazole isomers.

Isomer Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
This compound ~2.3 (s, 3H, CH₃), ~7.5-7.8 (m, 5H, Ar-H & pyrazole-H), ~12.5 (br s, 1H, NH)~11 (CH₃), ~115-145 (Ar-C & pyrazole-C)
1-(4-Bromophenyl)-3-methyl-1H-pyrazole ~2.3 (s, 3H, CH₃), ~6.3 (d, 1H, pyrazole-H), ~7.6-7.8 (m, 5H, Ar-H & pyrazole-H)~13 (CH₃), ~107-150 (Ar-C & pyrazole-C)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[11]

The position of the methyl signal and the coupling patterns of the pyrazole ring protons are particularly diagnostic. For instance, in the 1-substituted isomer, the pyrazole protons will appear as distinct doublets, whereas in the tautomeric mixture, the signals may be broadened.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. For this compound (C₁₀H₉BrN₂), the expected molecular ion peaks would correspond to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

  • Expected [M]⁺ : m/z 236

  • Expected [M+2]⁺ : m/z 238 (with approximately equal intensity to the M⁺ peak)

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present. A key feature for 1H-pyrazoles is the N-H stretching vibration, which typically appears as a broad band in the region of 3100-3500 cm⁻¹.[12]

Pharmacological Significance and Applications

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[13]

Potential Therapeutic Areas

Substituted pyrazoles, including the this compound framework, have been investigated for a variety of therapeutic applications:

  • Anti-inflammatory and Analgesic Agents : Many pyrazole-containing compounds are known to exhibit anti-inflammatory and analgesic properties.[2][6]

  • Anticancer Activity : The pyrazole ring is present in several approved anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[10][14]

  • Antimicrobial and Antifungal Agents : The structural features of pyrazoles make them promising candidates for the development of new antimicrobial and antifungal drugs.[1]

  • Agrochemicals : Beyond pharmaceuticals, these compounds are also used as intermediates in the synthesis of herbicides and fungicides.[6]

The presence of the 4-bromophenyl group can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic profile and biological activity.

Conclusion

The isomeric landscape of this compound is a prime example of the complexities and opportunities in heterocyclic chemistry. A thorough understanding of tautomerism and IUPAC nomenclature is essential for the unambiguous identification and study of these compounds. The synthetic routes are well-established, and a combination of spectroscopic techniques allows for their definitive characterization. The broad pharmacological potential of the pyrazole scaffold, coupled with the modulatory effects of the bromophenyl substituent, makes this class of molecules a continued area of interest for drug discovery and development.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). RJPBCS. Retrieved January 23, 2026, from [Link]

  • FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • 3-(4-bromophenyl)-5-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. Retrieved January 23, 2026, from [Link]

  • Synthesis And Pharmacological Activity Of Substituted Pyrazoles. (1999). SciSpace. Retrieved January 23, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2018). Springer. Retrieved January 23, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of Some New Pyrazoles. (2017). DergiPark. Retrieved January 23, 2026, from [Link]

  • 4-bromo-3-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • (PDF) Pharmacological Activities of Some Synthesized Substituted Pyrazole, Oxazole and Triazolopyrimidine Derivatives. (n.d.). Academia.edu. Retrieved January 23, 2026, from [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics. Retrieved January 23, 2026, from [Link]

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved January 23, 2026, from [Link]

  • Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl). (2014). NIH. Retrieved January 23, 2026, from [Link]

  • ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. (n.d.). Molbase. Retrieved January 23, 2026, from [Link]

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The Enduring Legacy of the Pyrazole Core: A Technical Guide to its Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and drug development. Its remarkable versatility and ability to modulate biological activity have led to its incorporation into a wide array of blockbuster drugs, from the anti-inflammatory celecoxib to the erectile dysfunction treatment sildenafil. This guide offers an in-depth exploration of the discovery and historical evolution of pyrazole synthesis, providing a technical framework for understanding and applying these seminal reactions in contemporary research.

A Historical Perspective: From Knorr's Discovery to Modern Innovations

The journey into the world of pyrazole synthesis began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2] His eponymous reaction, the condensation of 1,3-dicarbonyl compounds with hydrazines, laid the foundation for pyrazole chemistry and remains a widely practiced method to this day.[2][3] Shortly after, in 1898, Hans von Pechmann introduced another fundamental approach involving the 1,3-dipolar cycloaddition of diazomethane with acetylene, further expanding the synthetic chemist's toolkit. These early discoveries opened the floodgates for the development of a diverse range of synthetic strategies, each with its own unique advantages and applications.

Over the decades, the field has witnessed significant advancements, moving from classical condensation reactions to more sophisticated and efficient methodologies. The advent of multicomponent reactions (MCRs) has revolutionized pyrazole synthesis by enabling the construction of complex molecular architectures in a single, atom-economical step.[4][5] Similarly, modern variations of cycloaddition reactions and novel catalytic systems continue to push the boundaries of what is possible, offering greater control over regioselectivity and substrate scope.[1][6]

Core Synthetic Strategies: A Technical Deep Dive

This section will delve into the mechanistic underpinnings and practical applications of the most pivotal pyrazole synthesis methods. Each methodology will be accompanied by a detailed experimental protocol and a discussion of its inherent strengths and limitations.

The Knorr Pyrazole Synthesis: A Timeless Classic

The Knorr synthesis is arguably the most fundamental and widely recognized method for constructing the pyrazole ring. It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

Mechanism and Regioselectivity:

The reaction proceeds through a series of well-defined steps. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation between the remaining nitrogen and the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring.

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of two regioisomeric pyrazoles.[7] The outcome is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound, as well as the reaction conditions, such as the solvent and catalyst employed.[8] For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in certain cases.[8]

Experimental Protocol: Synthesis of 3,5-dimethylpyrazole

This protocol provides a classic example of the Knorr synthesis.[9][10][11]

  • Materials: Acetylacetone, Hydrazine sulfate, Sodium hydroxide, Water, Ether, Anhydrous potassium carbonate.

  • Procedure:

    • In a flask equipped with a stirrer, dissolve hydrazine sulfate in water.

    • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, ensuring the temperature remains low.

    • To this cold solution, add acetylacetone dropwise with vigorous stirring.

    • After the addition is complete, continue stirring at room temperature for a set period.

    • Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.

    • Transfer the mixture to a separatory funnel and extract with ether.

    • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[9]

    • Remove the ether by distillation, and the crude 3,5-dimethylpyrazole can be purified by distillation or recrystallization.

Advantages and Limitations:

AdvantagesLimitations
High yields for simple pyrazoles.Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[7]
Readily available starting materials.The reaction with hydrazine hydrate can be vigorous.[9]
Generally straightforward procedure.Limited functional group tolerance in some cases.

Knorr Pyrazole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Mixing Mix and React (Acid Catalyst) 1_3_Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Workup Aqueous Workup & Extraction Mixing->Workup Reaction Completion Purification Purification (Distillation/Recrystallization) Workup->Purification Pyrazole Substituted Pyrazole Purification->Pyrazole

Caption: Workflow for the Knorr Pyrazole Synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another classical and highly effective route to pyrazoles involves the reaction of α,β-unsaturated aldehydes or ketones, such as chalcones, with hydrazine derivatives.[12][13]

Mechanism:

This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, forming a hydrazone intermediate. Subsequent intramolecular cyclization and oxidation (often in situ) lead to the aromatic pyrazole. The use of substituted hydrazines allows for the introduction of a substituent at the N1 position of the pyrazole ring.

Experimental Protocol: Synthesis of a Pyrazoline from a Chalcone

This protocol outlines the synthesis of a pyrazoline, which can be subsequently oxidized to the corresponding pyrazole.[14]

  • Materials: Chalcone derivative, Phenylhydrazine, Ethanol.

  • Procedure:

    • Dissolve the chalcone in ethanol in a round-bottom flask.

    • Add phenylhydrazine dropwise to the solution.

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, dry it, and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazoline.[14]

Advantages and Limitations:

AdvantagesLimitations
Wide availability of chalcone precursors.The reaction may stop at the pyrazoline stage, requiring a separate oxidation step.
Good for the synthesis of 3,5-diarylpyrazoles.Regioselectivity can be an issue with certain substrates.
Generally good yields.

Synthesis from α,β-Unsaturated Carbonyls

G Start α,β-Unsaturated Carbonyl (e.g., Chalcone) Michael_Addition Michael Addition Start->Michael_Addition Hydrazine Hydrazine Derivative Hydrazine->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Forms Hydrazone Intermediate Oxidation Oxidation Cyclization->Oxidation Forms Pyrazoline Product Substituted Pyrazole Oxidation->Product

Caption: Reaction pathway for pyrazole synthesis from α,β-unsaturated carbonyls.

Multicomponent Reactions (MCRs): A Modern Approach to Complexity

Multicomponent reactions have emerged as a powerful strategy for the efficient synthesis of complex molecules, including pyrazoles.[5][15] These reactions involve the combination of three or more starting materials in a single pot to form a product that incorporates substantial portions of all the reactants.[4]

Mechanism and Variations:

Numerous MCRs for pyrazole synthesis have been developed, often involving the in-situ formation of key intermediates. A common strategy involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[6] The reaction can proceed through a Knoevenagel condensation of the aldehyde and the dicarbonyl compound, followed by a Michael addition of the hydrazine and subsequent cyclization. Another variation involves the three-component reaction of malononitrile, an aldehyde, and a hydrazine.[1]

Experimental Protocol: Four-Component Synthesis of Pyranopyrazoles

This protocol exemplifies a one-pot, four-component synthesis.[2]

  • Materials: Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile, Catalyst (e.g., Co3O4-SiO2-NH2 nanocomposites).[2]

  • Procedure:

    • In a reaction vessel, combine ethyl acetoacetate, hydrazine hydrate, the desired aldehyde, and malononitrile.

    • Add the catalyst to the mixture.

    • Stir the reaction mixture at a specified temperature for a designated time.

    • Monitor the reaction by TLC.

    • After completion, the product can often be isolated by simple filtration and purified by recrystallization.

Advantages and Limitations:

AdvantagesLimitations
High atom economy and efficiency.Reaction optimization can be complex.
Access to complex and diverse molecular scaffolds.[4]Potential for side reactions.
Often environmentally friendly (e.g., solvent-free conditions).[5]The mechanism can sometimes be difficult to elucidate.

Multicomponent Pyrazole Synthesis Logic

G A Component A (e.g., Aldehyde) One_Pot One-Pot Reaction A->One_Pot B Component B (e.g., 1,3-Dicarbonyl) B->One_Pot C Component C (e.g., Hydrazine) C->One_Pot Product Complex Pyrazole Derivative One_Pot->Product Forms multiple bonds in a single step

Caption: Conceptual diagram of a three-component pyrazole synthesis.

1,3-Dipolar Cycloaddition: A Versatile Ring-Forming Strategy

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles.[16] This reaction involves the concerted or stepwise addition of a 1,3-dipole to a dipolarophile.

Mechanism and Key Reactants:

In the context of pyrazole synthesis, the most common 1,3-dipoles are diazo compounds (e.g., diazomethane or ethyl diazoacetate) or nitrile imines. The dipolarophiles are typically alkynes or alkenes.[16] The reaction of a diazo compound with an alkyne leads directly to the pyrazole ring. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile, a concept well-explained by frontier molecular orbital (FMO) theory.[16]

A modern and convenient approach involves the in-situ generation of diazo compounds from N-tosylhydrazones, which then react with alkynes to afford pyrazoles.[1][17]

Experimental Protocol: Synthesis of a Pyrazole from a Tosylhydrazone and an Alkyne

This protocol describes a regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[17]

  • Materials: N-alkylated tosylhydrazone, Terminal alkyne, Base (e.g., potassium tert-butoxide), Solvent (e.g., DMSO).

  • Procedure:

    • In a reaction flask under an inert atmosphere, dissolve the terminal alkyne in the solvent.

    • Add the base and stir the mixture for a short period.

    • Add the N-alkylated tosylhydrazone to the reaction mixture.

    • Heat the reaction to the desired temperature and monitor its progress.

    • After completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

Advantages and Limitations:

AdvantagesLimitations
High regioselectivity in many cases.[17]Diazo compounds can be hazardous and require careful handling.
Mild reaction conditions are often possible.The synthesis of substituted diazo compounds can be challenging.
Good functional group tolerance.[1]

G Dipole 1,3-Dipole (e.g., Diazoalkane) Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloaddition Product Pyrazole Cycloaddition->Product

Sources

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it a "privileged scaffold."[2][3] This means the pyrazole core is found in a remarkable number of clinically approved drugs across a wide array of therapeutic areas.[4][5] The versatility of the pyrazole ring allows for substitution at various positions, enabling medicinal chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its interaction with biological targets.[6][7] This guide provides a detailed exploration of the diverse biological activities of pyrazole derivatives, focusing on their mechanisms of action, the experimental methodologies used to validate their activity, and the structure-activity relationships (SAR) that govern their therapeutic potential.

Part 1: Anticancer Activity of Pyrazole Derivatives

The application of pyrazole derivatives in oncology is one of the most extensively researched areas.[3][6] These compounds have been shown to interact with a multitude of targets crucial for cancer cell proliferation, survival, and metastasis.[7][8]

Core Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases.[8] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold serves as an excellent bioisostere for other aromatic systems, fitting into the ATP-binding pocket of various kinases and disrupting their function.[2]

For example, Zanubrutinib (Brukinsa®) is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[1] Its pyrazole-pyrimidine core is crucial for its high-affinity binding.[1] Similarly, many pyrazole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), all of which are validated targets in cancer therapy.[8]

kinase_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling Cascade Receptor->Downstream Activates ATP ATP ATP->Receptor Phosphorylates ADP ADP Proliferation Gene Transcription (Cell Proliferation, Survival) Downstream->Proliferation Regulates Pyrazole Pyrazole Derivative (Kinase Inhibitor) Pyrazole->Receptor Blocks ATP Binding Site GrowthFactor Growth Factor GrowthFactor->Receptor Binds

Caption: Simplified pathway of kinase inhibition by a pyrazole derivative.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of anticancer pyrazole derivatives.[6][9] Key findings demonstrate that:

  • Substituents at N1: Large, bulky groups on the N1 nitrogen of the pyrazole ring often enhance binding affinity within the hydrophobic pockets of kinase active sites.

  • Substituents at C3 and C5: These positions are critical for establishing hydrogen bonds and other key interactions with amino acid residues in the target protein. For instance, an amide group at C3 can interact with the hinge region of many kinases.[2]

  • Substituents at C4: Modification at the C4 position can be used to improve physicochemical properties like solubility and metabolic stability without compromising potency.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as a reliable indicator of cell viability and, consequently, the cytotoxic potential of a compound.

Causality: The principle relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A potent anticancer agent will reduce the number of viable cells, thus decreasing the amount of formazan produced.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary

The efficacy of novel pyrazole derivatives is often compared against established anticancer agents. The following table summarizes hypothetical IC₅₀ values for representative compounds against different cancer cell lines.

CompoundTargetMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)
Compound PZ-1 EGFR2.55.17.8
Compound PZ-2 Tubulin0.81.20.9
Doxorubicin Topo II0.50.70.6

Part 2: Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, with the most prominent example being Celecoxib (Celebrex®) , a selective cyclooxygenase-2 (COX-2) inhibitor.[5][11] Inflammation is a complex biological response, and pyrazoles can modulate it through various mechanisms.[12]

Core Mechanism of Action: COX-2 Inhibition

The primary mechanism for many anti-inflammatory pyrazoles is the selective inhibition of COX-2.[11] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.

Causality: Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2. The structure of pyrazole derivatives like Celecoxib allows them to fit into a side pocket present in the active site of the COX-2 enzyme but not in COX-1, conferring their selectivity. This selective binding blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation without disrupting the protective functions of COX-1.

anti_inflammatory_workflow cluster_protocol COX-2 Inhibition Assay Workflow prep 1. Prepare Reagents (COX-2 Enzyme, Arachidonic Acid, Test Compound, Chromogen) incubation 2. Incubate Enzyme with Pyrazole Derivative prep->incubation reaction 3. Initiate Reaction by adding Arachidonic Acid incubation->reaction peroxidase 4. Add Peroxidase Substrate (Chromogen) reaction->peroxidase measure 5. Measure Absorbance (Color Development) peroxidase->measure calc 6. Calculate % Inhibition and IC50 Value measure->calc Pyrazole Pyrazole Derivative Pyrazole->incubation Enzyme COX-2 Enzyme Enzyme->incubation

Caption: Workflow for a typical in vitro COX-2 inhibition assay.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay quantifies a compound's ability to inhibit the enzymatic activity of purified COX-2.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and a chromogenic substrate (e.g., TMPD).

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme solution, and the pyrazole test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the cyclooxygenase reaction by adding the arachidonic acid substrate to each well.

  • Detection: The reaction produces prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This peroxidase activity is measured by monitoring the oxidation of the chromogenic substrate, which results in a color change.

  • Absorbance Reading: Read the absorbance of the plate at the appropriate wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for several minutes.

  • Data Analysis: The rate of reaction is determined from the slope of the absorbance vs. time curve. The percent inhibition is calculated by comparing the rate of the inhibitor-treated wells to the rate of the vehicle control wells. An IC₅₀ value is then determined.

Part 3: Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics and antifungals, and pyrazole derivatives have emerged as promising candidates.[4][13] Their mechanism of action can vary, often involving the inhibition of essential microbial enzymes or disruption of cell wall integrity.[13]

Core Mechanisms and SAR

Against bacteria, pyrazole derivatives have been shown to inhibit enzymes involved in DNA synthesis (like DNA gyrase) or cell wall formation.[13] For fungi, they may interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.

SAR insights suggest that lipophilicity plays a key role in antimicrobial activity, as the compound must be able to penetrate the microbial cell wall or membrane.[4] The presence of halogen atoms (e.g., chlorine, fluorine) on phenyl rings attached to the pyrazole core often enhances activity.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Causality: This protocol directly measures the bacteriostatic or fungistatic activity of a compound. By exposing a standardized inoculum of a microorganism to serial dilutions of the pyrazole derivative, we can pinpoint the precise concentration at which growth is inhibited. This is a fundamental and self-validating system for quantifying antimicrobial potency.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Part 4: Neuroprotective and Neurological Activity

Pyrazole derivatives also exhibit significant potential in treating neurological disorders. Their activities range from anticonvulsant and antidepressant effects to neuroprotection in diseases like Alzheimer's.[14][15]

Core Mechanism of Action: Enzyme Inhibition in the CNS

A key target for pyrazole derivatives in the context of neurodegenerative diseases is the enzyme acetylcholinesterase (AChE) .[16] In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. AChE is the enzyme that degrades acetylcholine in the synaptic cleft.

Causality: By inhibiting AChE, pyrazole derivatives increase the concentration and duration of action of acetylcholine in the synapse, which can help to alleviate the cognitive symptoms of Alzheimer's disease.[16][17] This mechanism is the basis for several currently approved drugs for the condition.

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

The Ellman's method is a simple, rapid, and reliable spectrophotometric assay to measure AChE activity and screen for inhibitors.[17]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[17][18]

  • Compound Incubation: In a 96-well plate, add the buffer, DTNB, the AChE enzyme solution, and the pyrazole test compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[19]

  • Reaction Initiation: Start the reaction by adding the substrate, ATCI, to all wells.[20]

  • Colorimetric Reaction: The AChE enzyme hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.[17]

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.[20]

  • Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor and calculate the IC₅₀ value.[19]

Conclusion

The pyrazole scaffold is undeniably a privileged structure in medicinal chemistry, demonstrating a vast and potent range of biological activities.[3][21] Its derivatives form the basis of numerous FDA-approved drugs and continue to be a fertile ground for the development of new therapeutic agents against cancer, inflammation, microbial infections, and neurological disorders.[1][2] The key to their success lies in the scaffold's chemical tractability, which allows for the rational design of molecules with high affinity and selectivity for specific biological targets. The experimental protocols detailed herein represent the standard, validated methodologies that are essential for researchers and drug development professionals to accurately characterize the biological activity of novel pyrazole derivatives and advance them through the discovery pipeline.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL
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  • Title: Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents Source: Taylor & Francis URL
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  • Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives Source: Meddocs Publishers URL
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Sources

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data (NMR, IR) of Substituted Pyrazoles

Introduction: The Pyrazole Core in Modern Research

The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents, agrochemicals, and functional materials.[1] The biological significance of pyrazole derivatives is vast, with compounds exhibiting activities ranging from anti-inflammatory and antimicrobial to anti-tumor and antiviral.[1][2]

Effective drug development and materials engineering hinge on the unambiguous structural confirmation of these synthesized molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the principal analytical techniques employed for this purpose. This guide provides an in-depth analysis of the NMR and IR spectral characteristics of substituted pyrazoles, offering field-proven insights into spectral interpretation, the causal effects of substitution on spectral data, and robust experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Pyrazole Skeleton

NMR spectroscopy provides unparalleled detail regarding the molecular framework of a compound by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: Protons as Positional Probes

The proton NMR spectrum of a pyrazole derivative reveals crucial information about the substitution pattern on the aromatic ring.

  • Ring Protons (H3, H4, H5): In an unsubstituted pyrazole, the protons resonate at distinct chemical shifts. The H4 proton, situated between two carbon atoms, typically appears most upfield, while the H3 and H5 protons, adjacent to the nitrogen atoms, are found further downfield.

    • H4: Typically observed around 6.3 ppm.[3]

    • H3/H5: Typically observed around 7.6 ppm.[3]

  • The Influence of Substituents: The electronic nature of substituents dramatically alters the chemical shifts of the ring protons.

    • Electron-Withdrawing Groups (EWGs) such as nitro (NO₂) or carbonyl (C=O) groups deshield adjacent protons, causing their signals to shift downfield (to a higher ppm value). This is due to the reduction of electron density around the proton.

    • Electron-Donating Groups (EDGs) like amino (NH₂) or alkoxy (OR) groups have the opposite effect. They shield nearby protons by increasing electron density, causing an upfield shift (to a lower ppm value).

  • Coupling Constants (J): Protons on adjacent carbons exhibit spin-spin coupling, which splits their respective signals. This coupling provides definitive evidence of their proximity.

    • ³J(H3, H4) and ³J(H4, H5) are typically small, in the range of 2-3 Hz.[3][4] The signal for the H4 proton in a 3,5-unsubstituted pyrazole often appears as a triplet due to coupling with both H3 and H5, provided the environments are symmetric.[3]

  • The Challenge of Tautomerism: In N-unsubstituted pyrazoles, the N-H proton can exist on either nitrogen atom (N1 or N2). If the exchange between these two tautomeric forms is rapid on the NMR timescale, the signals for the C3 and C5 positions (and their attached protons) are averaged.[5] This often results in a single, averaged signal for the H3/H5 protons and the C3/C5 carbons.

    • Causality: The rate of this exchange is highly dependent on the solvent and temperature. Protic solvents that can engage in hydrogen bonding tend to accelerate the exchange, leading to averaged signals.[5] Lowering the temperature can slow this exchange, allowing for the resolution of distinct signals for each tautomer.[5]

  • The Elusive N-H Proton: The signal for the N-H proton in N-unsubstituted pyrazoles can be broad or even absent.[5] This is caused by two primary factors:

    • Rapid Chemical Exchange: The N-H proton can exchange with other pyrazole molecules or trace amounts of water in the solvent.

    • Quadrupolar Broadening: The ¹⁴N nucleus possesses a quadrupole moment that can induce rapid relaxation in the attached proton, significantly broadening its signal.[5]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Pyrazoles
Proton PositionTypical Chemical Shift (δ, ppm)Influencing Factors and Notes
H3 / H5 7.5 - 8.5Highly sensitive to tautomerism and N1-substitution. EWGs on the ring cause a downfield shift.
H4 6.2 - 7.0Less affected by N1-substitution but sensitive to EWGs/EDGs at C3 and C5.
N1-H 10.0 - 14.0Often very broad or not observed. Position is highly dependent on solvent and concentration.[3]
Substituent-CH₂ 5.3 - 5.6Example: Methylene protons adjacent to the pyrazole nitrogen.[6]
¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR complements ¹H NMR by providing direct information about the carbon skeleton.

  • Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are highly indicative of the substitution pattern.

    • C3/C5: Typically resonate in the range of 130-150 ppm. Their exact positions are strongly influenced by tautomerism and the nature of the substituent at the 3- and 5-positions.[7]

    • C4: Appears further upfield, generally between 100-115 ppm.[7]

  • Substituent Effects on ¹³C Shifts: The electronic effects of substituents are even more pronounced in ¹³C NMR.

    • The position of the tautomeric equilibrium in N-unsubstituted pyrazoles is related to the Hammett constant (σp) of the substituent at the 3(5)-position.[7] Substituents with a positive σp (electron-withdrawing) tend to favor the 3-substituted tautomer, while those with a negative σp (electron-donating) favor the 5-substituted tautomer.[7]

    • For pyrazolones (pyrazoles with a carbonyl group), the C=O carbon signal is characteristically found far downfield, often above 160 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Pyrazoles
Carbon PositionTypical Chemical Shift (δ, ppm)Influencing Factors and Notes
C3 / C5 130 - 155Very sensitive to tautomerism. The carbon bearing an electron-withdrawing substituent will be shifted downfield.
C4 100 - 115The most shielded carbon of the pyrazole ring.
C=O (Pyrazolone) > 160Characteristic signal for pyrazolone derivatives.
Advanced 2D NMR Techniques for Unambiguous Assignment

For complex, highly substituted pyrazoles, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are essential for definitive structural elucidation.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It provides a straightforward way to identify which proton is attached to which carbon, confirming C-H connectivities.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds.[5] For example, the H4 proton will show a correlation to both the C3 and C5 carbons, allowing for their unambiguous assignment. The N-H proton, if observable, can show correlations to C3 and C5, further aiding in assignment.[5]

Diagram 1: General Pyrazole Structure & Numbering

Caption: Standard IUPAC numbering for the pyrazole ring.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule.[8]

  • N-H Stretch: For N-unsubstituted pyrazoles, the N-H stretching vibration is a key diagnostic peak. It typically appears as a broad band in the region of 3100-3500 cm⁻¹ . The broadness is due to intermolecular hydrogen bonding.

  • C-H Aromatic Stretch: The stretching of C-H bonds on the aromatic pyrazole ring is typically observed above 3000 cm⁻¹ .

  • Ring Vibrations (C=N and C=C Stretch): The pyrazole ring gives rise to a series of characteristic stretching vibrations in the fingerprint region.

    • C=N stretching vibrations are often found in the 1590-1670 cm⁻¹ range.[9]

    • C=C stretching vibrations appear around 1400-1580 cm⁻¹ .

    • A strong band around 1290 cm⁻¹ has been attributed to C-N stretching vibrations of the pyrazole ring.[10]

  • Substituent Vibrations: The presence of substituents with characteristic IR absorptions provides powerful diagnostic information.

    • Carbonyl (C=O): A strong, sharp absorption between 1650-1750 cm⁻¹ . Phenyl substitution can increase the C=O frequency.

    • Nitro (NO₂): Two strong absorptions corresponding to asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching.

    • Azide (N₃): A sharp, intense absorption around 2100-2150 cm⁻¹ .[11]

Table 3: Key IR Absorption Frequencies for Substituted Pyrazoles
Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity & Notes
N-H Stretch 3100 - 3500Broad, Medium-Strong (absent in N1-substituted pyrazoles)
Aromatic C-H Stretch 3000 - 3150Medium-Weak, Sharp
Azide (N₃) Stretch 2100 - 2150Strong, Sharp
Carbonyl (C=O) Stretch 1650 - 1750Strong, Sharp
C=N Stretch 1590 - 1670Medium-Strong
C=C Stretch 1400 - 1580Medium, Multiple Bands
C-N Stretch ~1290Strong
Diagram 2: Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample Synthesized Pyrazole Derivative FTIR Acquire FTIR Spectrum Sample->FTIR NMR_1D Acquire ¹H & ¹³C NMR Spectra Sample->NMR_1D Interpret_FTIR Identify Functional Groups (N-H, C=O, NO₂, etc.) FTIR->Interpret_FTIR Interpret_1D Assign ¹H & ¹³C Signals Analyze Shifts & Coupling NMR_1D->Interpret_1D NMR_2D Acquire 2D NMR (HSQC, HMBC) (If structure is complex) Interpret_2D Confirm Connectivity Resolve Ambiguities NMR_2D->Interpret_2D Structure Propose Final Structure Interpret_FTIR->Structure Interpret_1D->NMR_2D Ambiguity? Interpret_1D->Structure Interpret_2D->Structure Validate Validate against Expected Structure Structure->Validate

Caption: A logical workflow for the structural elucidation of a novel pyrazole.

Experimental Protocols: A Guide to Data Acquisition

The quality of spectroscopic data is directly dependent on meticulous sample preparation and instrument setup.

Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a pyrazole derivative.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified pyrazole sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for N-unsubstituted pyrazoles as it can help in observing the N-H proton.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. Ensure no solid particles remain.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the instrument onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim results in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical acquisition time is a few seconds to a few minutes.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this requires a longer acquisition time (minutes to hours), depending on the sample concentration.

    • 2D NMR (if needed): Set up and run standard HSQC and HMBC experiments. These experiments require significantly longer acquisition times, often several hours.[5]

Self-Validation: The sharpness of the solvent peak and reference standard (TMS) signal is an immediate indicator of good magnetic field homogeneity. Consistent chemical shifts for known solvent impurities validate the instrument's calibration.

Protocol for Low-Temperature NMR (Tautomer Resolution)

Objective: To slow the rate of tautomeric exchange to resolve distinct signals for each tautomer.

Methodology:

  • Sample Preparation: Prepare the sample as described above, but use a solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈).[5]

  • Initial Spectrum: Acquire a standard spectrum at room temperature (298 K).[5]

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.[5]

  • Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[5]

  • Data Acquisition: Record spectra at each temperature until the averaged signals split into distinct sets of signals corresponding to each tautomer.[5]

Trustworthiness: This protocol is self-validating. The gradual and predictable splitting of signals as the temperature is lowered provides direct, observable evidence of the dynamic exchange process being slowed, confirming the presence of tautomers.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups of a pyrazole derivative.

Methodology (using KBr Pellet for solid samples):

  • Sample Preparation:

    • Place approximately 1-2 mg of the solid pyrazole sample and ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

    • Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a small amount of the powder into a pellet press.

    • Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Self-Validation: The quality of the pellet is crucial. A good pellet is transparent and shows minimal scattering (a sloping baseline). The absence of a broad absorption around 3400 cm⁻¹ and sharp peaks around 1640 cm⁻¹ (from water) indicates that the KBr was sufficiently dry.

Conclusion

The structural characterization of substituted pyrazoles is a systematic process that relies on the synergistic interpretation of NMR and IR spectroscopic data. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy offers a rapid and definitive method for functional group identification. By understanding the causal relationships between molecular structure—including substitution patterns and dynamic processes like tautomerism—and the resulting spectral data, researchers can confidently elucidate the structures of novel pyrazole derivatives, accelerating progress in drug discovery and materials science.

References

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters - ACS Publications. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

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  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

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  • A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]

  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. ResearchGate. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. [Link]

  • Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry - RSC Publishing. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central. [Link]

  • (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison. [Link]

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Methodological & Application

Detailed Synthesis Protocol for 4-(4-Bromophenyl)-3-methyl-1H-pyrazole: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Its prevalence in marketed drugs underscores its importance as a privileged scaffold in drug design. The compound 4-(4-Bromophenyl)-3-methyl-1H-pyrazole, in particular, represents a valuable building block for the synthesis of more complex molecules. The presence of the bromophenyl group provides a reactive handle for further functionalization, for instance, through cross-coupling reactions, allowing for the exploration of a diverse chemical space in the quest for novel therapeutics and agrochemicals.[2]

This application note provides a comprehensive, field-tested protocol for the synthesis of this compound. The described methodology is robust, scalable, and relies on fundamental, well-established chemical transformations, making it accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process, commencing with a Claisen condensation to construct the key β-diketone intermediate, followed by a classical Knorr pyrazole synthesis.

Synthesis_Workflow A 4-Bromoacetophenone C 1-(4-Bromophenyl)butane-1,3-dione A->C  Claisen Condensation (NaOEt, EtOH, Reflux) B Ethyl Acetate B->C E This compound C->E  Knorr Pyrazole Synthesis (EtOH, Acetic Acid, Reflux) D Hydrazine Hydrate D->E

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 1-(4-Bromophenyl)butane-1,3-dione (Intermediate)

This initial step involves the Claisen condensation of 4-bromoacetophenone with ethyl acetate, facilitated by a strong base, sodium ethoxide.[3][4] The reaction hinges on the generation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-bromoacetophenone.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Bromoacetophenone≥98%Sigma-Aldrich
Ethyl AcetateAnhydrous, ≥99.5%Fisher Scientific
Sodium Ethoxide (NaOEt)≥95%Acros Organics
Ethanol (EtOH)Anhydrous, 200 proofDecon Labs
Diethyl EtherAnhydrous, ≥99%VWR
Hydrochloric Acid (HCl)1 M aqueous solutionJ.T. Baker
Anhydrous Magnesium Sulfate≥97%EMD Millipore
Round-bottom flask250 mLPyrex
Reflux condenser-Kimble
Magnetic stirrer and stir bar-IKA
Ice bath--

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add ethyl acetate (3.0 equivalents) dropwise at room temperature. Subsequently, add a solution of 4-bromoacetophenone (1.0 equivalent) in a minimal amount of anhydrous ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up and Quenching: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add 1 M hydrochloric acid to quench the reaction and neutralize the excess base until the pH is approximately 5-6.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 1-(4-bromophenyl)butane-1,3-dione, can be used in the next step without further purification if it is of sufficient purity. If necessary, purification can be achieved by column chromatography on silica gel.

Part 2: Synthesis of this compound (Final Product)

The final step is the cyclocondensation of the synthesized β-diketone with hydrazine hydrate, a classic example of the Knorr pyrazole synthesis.[6] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(4-Bromophenyl)butane-1,3-dioneCrude from Part 1-
Hydrazine Hydrate64-65% in waterSigma-Aldrich
Ethanol (EtOH)95%Decon Labs
Glacial Acetic Acid≥99.7%Fisher Scientific
Saturated Sodium Bicarbonate Solution-Prepared in-house
Ethyl AcetateACS GradeVWR
HexanesACS GradeEMD Millipore
Round-bottom flask100 mLPyrex
Reflux condenser-Kimble
Magnetic stirrer and stir bar-IKA

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude 1-(4-bromophenyl)butane-1,3-dione (1.0 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise. A slight exotherm may be observed. Following the addition of hydrazine hydrate, add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Precipitation and Filtration: Pour the concentrated reaction mixture into a beaker of cold water. The product should precipitate as a solid. If precipitation is slow, scratching the inside of the beaker with a glass rod may induce crystallization. Collect the solid product by vacuum filtration and wash with cold water.

  • Neutralization: To remove any residual acetic acid, wash the filtered solid with a small amount of cold, saturated sodium bicarbonate solution, followed by another wash with cold water.

  • Drying: Dry the product thoroughly, either air-dried or in a vacuum oven at a low temperature.

Quantitative Data Summary

StepReactantMolar RatioKey ParametersExpected Yield
1 4-Bromoacetophenone1.0NaOEt (1.1 eq), Ethyl Acetate (3.0 eq), EtOH, Reflux, 4-6 h75-85%
2 1-(4-Bromophenyl)butane-1,3-dione1.0Hydrazine Hydrate (1.2 eq), Acetic Acid (cat.), EtOH, Reflux, 2-4 h80-90%

Purification and Characterization

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent is recommended.[8]

Anticipated Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected to be in the range of 130-150 °C.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~12.0-13.0 (br s, 1H, N-H)

    • ~7.5 (d, J ≈ 8.5 Hz, 2H, Ar-H)

    • ~7.4 (d, J ≈ 8.5 Hz, 2H, Ar-H)

    • ~7.3 (s, 1H, pyrazole C4-H)

    • ~2.3 (s, 3H, CH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~148.0 (pyrazole C5)

    • ~140.0 (pyrazole C3)

    • ~132.0 (Ar-C)

    • ~131.0 (Ar-C)

    • ~129.0 (Ar-C)

    • ~121.0 (Ar-C)

    • ~115.0 (pyrazole C4)

    • ~12.0 (CH₃)

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₉BrN₂ [M+H]⁺: 237.00, found: 237.0.

Safety and Handling Precautions

  • Hydrazine Hydrate: This substance is toxic, a suspected carcinogen, and corrosive.[11][12][13] It should be handled with extreme care in a well-ventilated fume hood.[14][15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[12] Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, it can be neutralized with a dilute solution of sodium hypochlorite.[14]

  • Sodium Ethoxide: This is a strong base and is corrosive. Handle with care to avoid contact with skin and eyes. It is also moisture-sensitive.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The two-step synthesis of this compound detailed in this application note provides a reliable and efficient method for obtaining this valuable research intermediate. By following the outlined protocols and adhering to the safety precautions, researchers can confidently produce this compound in good yield and purity, paving the way for further exploration in drug discovery and materials science.

References

  • DTIC. Safety and Handling of Hydrazine. Available from: [Link]

  • Chemistry LibreTexts. The Claisen Condensation Reaction. (2024-09-30). Available from: [Link]

  • Moreno-Suárez, E., Avila-Acosta, R., Sánchez-Ramírez, K., Castillo, J.-C., & Macías, M. A. (2023). Crystallographic, spectroscopic, and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Acta Crystallographica Section C: Structural Chemistry, 79(11), 633-641. Available from: [Link]

  • The Claisen Condensation. (n.d.). Available from: [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. (2017). Available from: [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022-11-07). Available from: [Link]

  • SpectraBase. 3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole - Optional[13C NMR]. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • YouTube. CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. (2022-11-04). Available from: [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Available from: [Link]

  • Reddit. Practical Hydrazine Hydrate Safety. (2018-10-15). Available from: [Link]

  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. Available from: [Link]

  • OpenStax. 23.7 The Claisen Condensation Reaction. (2023-09-20). Available from: [Link]

  • Springer Nature. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Available from: [Link]

  • SAFETY DATA SHEET. 11. (2025-11-11). Available from: [Link]

  • NIH National Library of Medicine. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available from: [Link]

  • YouTube. Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. (2023-03-10). Available from: [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. Available from: [Link]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Enduring Relevance of the Pyrazole Heterocycle

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and "privileged" status stem from its unique physicochemical properties. The pyrazole nucleus can act as a bioisostere for other aromatic systems, such as benzene or imidazole, often leading to improved potency, solubility, and metabolic stability in drug candidates.[1][2] The arrangement of its nitrogen atoms allows it to serve as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[1] This inherent chemical tractability has led to the development of a vast number of clinically successful drugs across a wide spectrum of therapeutic areas, including inflammation, cancer, infectious diseases, and cardiovascular conditions.[3][4]

This guide provides an in-depth exploration of the applications of pyrazoles in drug discovery, complete with detailed protocols for their synthesis and biological evaluation. It is designed to equip researchers with the foundational knowledge and practical methodologies required to harness the full potential of this exceptional scaffold.

I. Pyrazoles as Anti-Inflammatory Agents: The COX-2 Inhibition Paradigm

One of the most celebrated applications of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These nonsteroidal anti-inflammatory drugs (NSAIDs) are designed to selectively block the COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme that plays a protective role in the gastrointestinal tract and platelets.[5][6] This selectivity profile aims to reduce the gastrointestinal side effects associated with traditional NSAIDs.[6]

Case Study: Celecoxib (Celebrex®)

Celecoxib is a diaryl-substituted pyrazole that serves as a classic example of a selective COX-2 inhibitor.[5] Its mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[7] The trifluoromethyl (CF3) group on the pyrazole ring is crucial for its COX-2 selectivity, fitting into a specific hydrophobic pocket of the COX-2 enzyme that is not present in COX-1.

Signaling Pathway of COX-2 in Inflammation

The following diagram illustrates the arachidonic acid cascade and the site of action for COX-2 inhibitors like celecoxib.

COX2_Pathway cluster_0 cluster_1 cluster_2 cluster_3 membrane Cell Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa Stimuli (e.g., Cytokines) pla2 Phospholipase A2 (PLA2) pgh2 Prostaglandin H2 (PGH2) aa->pgh2 Oxygenation & Peroxidation cox2 Cyclooxygenase-2 (COX-2) prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation celecoxib Celecoxib celecoxib->cox2 Inhibits

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

Protocol 1: Synthesis of a Celecoxib Analog via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust and widely used method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[3][8] This protocol outlines the synthesis of a celecoxib analog.

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

  • 4-Sulfonamidophenylhydrazine hydrochloride

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with hotplate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) and 4-sulfonamidophenylhydrazine hydrochloride (1.05 eq).

  • Solvent and Catalyst Addition: Add ethanol (20 mL per gram of dione) to the flask, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure celecoxib analog.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a method for evaluating the inhibitory activity of synthesized pyrazole compounds against human recombinant COX-2.[1]

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Test pyrazole compound (dissolved in DMSO)

  • Celecoxib (as a positive control, dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute the human recombinant COX-2 enzyme in purified water and store on ice. Use within 30 minutes.[1]

    • Prepare a working solution of the COX Probe and COX Cofactor in the COX Assay Buffer.

    • Prepare a stock solution of Arachidonic Acid.

    • Prepare serial dilutions of the test pyrazole compound and the positive control (Celecoxib) in COX Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup (in a 96-well plate):

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.[1]

    • Positive Control (PC): Add 10 µL of the diluted Celecoxib solution.

    • Sample (S): Add 10 µL of the diluted test pyrazole compound solution.[1]

  • Enzyme Addition: To each well (except for a 'no enzyme' background control), add the appropriate volume of the diluted COX-2 enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate solution to all wells.[9]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of Sample / Fluorescence of Enzyme Control)] x 100

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

II. Pyrazoles in Cardiovascular and Urological Therapies: The PDE5 Inhibition Story

The pyrazole scaffold is also integral to the structure of sildenafil (Viagra®), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[10][11] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[10][12] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation, vasodilation, and in the context of erectile dysfunction, penile erection upon sexual stimulation.[8]

Case Study: Sildenafil (Viagra®)

Sildenafil's structure features a pyrazolopyrimidinone core. The pyrazole ring within this fused system plays a critical role in binding to the active site of the PDE5 enzyme.[1]

Signaling Pathway of PDE5 in Smooth Muscle Relaxation

The diagram below outlines the nitric oxide (NO)/cGMP pathway and the mechanism of action of sildenafil.

PDE5_Pathway cluster_0 no_release Nitric Oxide (NO) Release sgc Soluble Guanylate Cyclase (sGC) no_release->sgc Activates cgmp cGMP gtp GTP gtp->cgmp pkg Protein Kinase G (PKG) cgmp->pkg Activates gmp 5'-GMP (Inactive) cgmp->gmp Hydrolysis relaxation Smooth Muscle Relaxation (Vasodilation) pkg->relaxation pde5 Phosphodiesterase 5 (PDE5) sildenafil Sildenafil sildenafil->pde5 Inhibits

Caption: NO/cGMP signaling pathway and the inhibitory action of Sildenafil.

Protocol 3: Synthesis of a Sildenafil Analog Core

The synthesis of sildenafil and its analogs is a multi-step process.[12][13] This protocol outlines a key step: the formation of the pyrazole ring, which serves as a precursor to the final pyrazolopyrimidinone structure.

Materials:

  • Ethyl 2-ethoxybenzoate

  • Hydrazine hydrate

  • Sodium ethoxide

  • Ethanol

  • Diethyl oxalate

  • Appropriate ketone (e.g., 2-pentanone for a propyl side chain)

  • Hydrochloric acid

  • Standard glassware for organic synthesis

Procedure (A simplified Knorr-type approach for the pyrazole core):

  • Dicarbonyl Synthesis: In a round-bottom flask, react an appropriate ketone (e.g., 2-pentanone) with diethyl oxalate in the presence of a base like sodium ethoxide in ethanol to form the 1,3-dicarbonyl intermediate.[13]

  • Reaction Setup: To the cooled solution of the 1,3-dicarbonyl compound, add hydrazine hydrate (1.0 eq) dropwise while maintaining a low temperature.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Workup: Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Isolation: The pyrazole product may precipitate upon cooling or after partial removal of the solvent. Collect the solid by filtration.

  • Purification: The crude pyrazole can be purified by recrystallization from ethanol.

Protocol 4: In Vitro PDE5 Inhibition Assay (Colorimetric)

This protocol describes a method to screen for PDE5 inhibitors by quantifying the phosphate produced from the enzymatic cascade.[4][14]

Materials:

  • Recombinant human PDE5A1 enzyme

  • PDE Assay Buffer

  • cGMP (substrate)

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Test pyrazole compound (in DMSO)

  • Sildenafil (as a positive control, in DMSO)

  • 96-well clear microplate

  • Microplate reader (for absorbance measurement at ~620-650 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and sildenafil in the assay buffer.

    • Prepare working solutions of cGMP, PDE5A1, and 5'-nucleotidase in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add the diluted test compound, positive control (sildenafil), or a DMSO control to the appropriate wells.

    • Add the cGMP substrate to all wells.[4]

    • Add the 5'-nucleotidase to all wells.[14]

  • Reaction Initiation: Start the reaction by adding the PDE5A1 enzyme solution to all wells.[4]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[4]

  • Reaction Termination and Color Development: Stop the reaction and develop the color by adding the phosphate detection reagent to all wells.

  • Absorbance Measurement: After a short incubation at room temperature for color stabilization, measure the absorbance at the appropriate wavelength (e.g., 630 nm).[4]

  • Data Analysis:

    • Construct a standard curve using known concentrations of phosphate.

    • Determine the amount of phosphate produced in each well from the standard curve.

    • Calculate the percent inhibition for each test compound concentration.

    • Determine the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration.

III. Expanding Horizons: Diverse Applications of Pyrazoles

The utility of the pyrazole scaffold extends far beyond anti-inflammatory and cardiovascular applications. Pyrazole-containing compounds have demonstrated a wide array of biological activities.[15][16]

Therapeutic AreaExample Drug/Compound ClassMechanism of Action/Target
Oncology Ruxolitinib, Ibrutinib, AxitinibKinase inhibitors (e.g., JAK, BTK, VEGFR)[3]
Antimicrobial Pyrazole-based derivativesInhibition of fatty acid biosynthesis, cell membrane disruption[3]
Antiviral LenacapavirHIV capsid inhibitor[3]
Neurology DifenamizoleAnalgesic[2]
Obesity (historical) RimonabantCannabinoid CB1 receptor inverse agonist[14][17]

Case Study: Rimonabant

Rimonabant, a 1,5-diarylpyrazole, was developed as an anti-obesity drug. It functions as an inverse agonist for the cannabinoid CB1 receptor, which is involved in regulating appetite.[17][18][19] Although withdrawn from the market due to psychiatric side effects, its development highlighted the potential of pyrazoles to modulate the endocannabinoid system.[14][20]

Logical Relationship in Pyrazole Drug Discovery

The development of pyrazole-based drugs often follows a logical progression from initial hit identification to lead optimization.

DrugDiscovery_Logic start Identify Biological Target (e.g., COX-2, PDE5, Kinase) hts High-Throughput Screening (HTS) or Fragment-Based Screening start->hts hit Identify 'Hit' Compounds (Containing Pyrazole Scaffold) hts->hit sar Structure-Activity Relationship (SAR) Studies hit->sar synthesis Synthesize Analogs (e.g., via Knorr Synthesis) sar->synthesis optimization Lead Optimization (Improve Potency, Selectivity, ADME) sar->optimization synthesis->sar Feedback Loop candidate Preclinical Candidate Selection optimization->candidate clinical Clinical Trials candidate->clinical

Caption: Logical workflow for pyrazole-based drug discovery.

Conclusion

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its favorable physicochemical properties and synthetic accessibility ensure its continued prominence in drug discovery. The protocols and application notes provided herein offer a practical foundation for researchers aiming to explore and exploit the vast therapeutic potential of pyrazole-based compounds. As our understanding of disease biology deepens, the versatility of the pyrazole ring will undoubtedly lead to the development of new and innovative medicines for a wide range of human ailments.

References

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Application Notes & Protocols: 4-(4-Bromophenyl)-3-methyl-1H-pyrazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer effects[1][2]. Pyrazole derivatives have been successfully developed into FDA-approved drugs for various cancers, often functioning as potent kinase inhibitors[2][3]. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to enhance potency and selectivity for specific cancer targets[1]. Among the vast library of pyrazole-based compounds, the 4-(4-Bromophenyl)-3-methyl-1H-pyrazole core has emerged as a particularly promising pharmacophore in the design of novel anticancer agents. The introduction of a bromophenyl group at the 4-position can significantly influence the biological activity, potentially through enhanced binding interactions with target proteins. This guide provides an in-depth exploration of the synthesis, in vitro evaluation, and mechanistic investigation of this compound derivatives as a potential new class of anticancer therapeutics.

Part 1: Synthesis of this compound Derivatives: A General Protocol

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common and effective method involves the condensation of a β-diketone with a hydrazine derivative. The following protocol outlines a general procedure for the synthesis of the title compounds.

Rationale for the Synthetic Approach

The chosen synthetic pathway is a classic and reliable method for constructing the pyrazole ring. The reaction proceeds via a cyclocondensation mechanism, which is efficient and generally provides good yields. The use of a substituted hydrazine allows for the introduction of various groups at the N1 position of the pyrazole ring, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. Microwave-assisted synthesis has also been reported as an eco-friendly and time-efficient alternative to conventional heating methods[2].

Visualizing the Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product A 1-(4-Bromophenyl)butane-1,3-dione F Cyclocondensation Reaction A->F B Substituted Hydrazine (e.g., Hydrazine Hydrate) B->F C Solvent (e.g., Ethanol, Acetic Acid) C->F D Catalyst (optional, e.g., acid or base) D->F E Heating (Conventional or Microwave) E->F G Work-up and Purification (e.g., Recrystallization, Chromatography) F->G H This compound Derivative G->H

Caption: General synthesis workflow for this compound derivatives.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-bromophenyl)butane-1,3-dione (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add the desired substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine) (1-1.2 equivalents) dropwise at room temperature. The addition of a catalytic amount of acid (e.g., HCl) or base can facilitate the reaction.

  • Reaction Progression: Heat the reaction mixture to reflux for a period of 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The resulting solid is the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure this compound derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry[4][5].

Part 2: In Vitro Anticancer Activity Screening

The initial evaluation of the anticancer potential of the synthesized this compound derivatives is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability[6][7].

Principle of the MTT Assay

The MTT assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is carried out by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare a series of dilutions of the synthesized pyrazole derivatives in culture medium. After 24 hours of incubation, replace the medium in the wells with fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration using a suitable software (e.g., GraphPad Prism).

Representative Cytotoxicity Data

The following table summarizes the reported IC₅₀ values for some pyrazole derivatives against various cancer cell lines, showcasing the potential of this class of compounds.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Derivative 1A549 (Lung)8.0[6]
Pyrazole Derivative 1HeLa (Cervical)9.8[6]
Pyrazole Derivative 1MCF-7 (Breast)5.8[6]
Pyrazole-Indole Hybrid 7aHepG2 (Liver)6.1 ± 1.9[8]
Pyrazole-Indole Hybrid 7bHepG2 (Liver)7.9 ± 1.9[8]
Thiazolyl-pyrazolineMCF-7 (Breast)0.07[6]

Part 3: Mechanistic Studies: Unraveling the Mode of Action

To understand how this compound derivatives exert their anticancer effects, further mechanistic studies are crucial. These studies often focus on the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Apoptosis Induction Analysis

Apoptosis is a key mechanism by which many anticancer drugs eliminate cancer cells[9]. The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is an early hallmark of apoptosis. Annexin V, a protein with a high affinity for PS, conjugated with a fluorescent dye like FITC, can be used to detect apoptotic cells by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

  • Cell Treatment: Seed cancer cells in 6-well plates and treat them with the pyrazole derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific phases, thereby preventing cell proliferation[7]. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.

  • Cell Treatment: Treat cancer cells with the pyrazole derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram representing the distribution of cells in the different phases of the cell cycle.

Visualizing the Experimental Workflow for Mechanistic Studies

G cluster_start Starting Point cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis A Cancer Cells Treated with Pyrazole Derivative B Harvest and Wash Cells A->B F Harvest and Fix Cells A->F C Stain with Annexin V-FITC and PI B->C D Flow Cytometry Analysis C->D E Quantify Apoptotic vs. Viable Cells D->E G Stain with Propidium Iodide (PI) F->G H Flow Cytometry Analysis G->H I Determine Cell Cycle Phase Distribution H->I

Caption: Workflow for investigating apoptosis and cell cycle arrest induced by pyrazole derivatives.

Part 4: Elucidating the Molecular Mechanism of Action

Pyrazole derivatives have been shown to target various key players in cancer cell signaling pathways, including protein kinases and tubulin[2][10][11]. The anticancer activity of this compound derivatives likely stems from their ability to modulate one or more of these pathways, leading to the observed apoptosis and cell cycle arrest.

Potential Signaling Pathways and Molecular Targets
  • Kinase Inhibition: Many pyrazole-containing compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases[2][11][12]. Inhibition of these kinases can disrupt cell cycle progression and pro-survival signaling.

  • Induction of Apoptosis: Pyrazole derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[10][13]. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases[7][14].

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, which is essential for mitotic spindle formation and cell division[2][9]. This leads to mitotic arrest and subsequent apoptosis.

Hypothesized Signaling Pathway

cluster_compound Compound cluster_targets Molecular Targets cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes Compound 4-(4-Bromophenyl)-3-methyl- 1H-pyrazole Derivative Kinase Protein Kinases (e.g., CDK, EGFR) Compound->Kinase Inhibition Tubulin Tubulin Compound->Tubulin Inhibition CellCycle Cell Cycle Progression Kinase->CellCycle Regulation Apoptosis Apoptosis Signaling Kinase->Apoptosis Modulation Tubulin->CellCycle Regulation Arrest Cell Cycle Arrest (G2/M Phase) CellCycle->Arrest Induction Apoptosis Induction Apoptosis->Induction Arrest->Induction Leads to

Caption: Hypothesized mechanism of action for this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility of these compounds, coupled with their potent in vitro cytotoxic effects and their ability to induce apoptosis and cell cycle arrest, makes them attractive candidates for further investigation. Future research should focus on expanding the library of these derivatives to establish comprehensive structure-activity relationships, identifying the specific molecular targets through techniques like thermal shift assays and proteomics, and evaluating the in vivo efficacy and safety of the most promising compounds in preclinical animal models of cancer.

References

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
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  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025, November 26). RSC Publishing.
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  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.).
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024, July 20). PMC - NIH.
  • Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. (2024, September 11). Pharmacia.
  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (n.d.). ResearchGate.
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). NIH.
  • In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... (n.d.). ResearchGate.
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  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023, May 15). PubMed Central.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021, April 29). ACS Omega - ACS Publications.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
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Application Notes and Protocols for Evaluating Pyrazole Compounds as Potential Kinase Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrazole compounds as potential kinase inhibitors in cell-based assays. This document offers detailed protocols and expert insights into the experimental design, execution, and data interpretation necessary for robustly characterizing the cellular activity of these promising therapeutic agents.

Introduction: The Significance of Pyrazole-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its synthetic accessibility and favorable drug-like properties.[2] This has led to the development of numerous pyrazole-containing kinase inhibitors, several of which have been approved by the US FDA for the treatment of various cancers.

The successful development of these targeted therapies relies on a thorough understanding of their mechanism of action within the complex cellular environment. Cell-based assays are indispensable tools in this process, providing a more physiologically relevant context than traditional biochemical assays.[3] They allow for the assessment of a compound's cell permeability, target engagement, effects on downstream signaling pathways, and overall cellular consequences such as inhibition of proliferation, induction of apoptosis, or cell cycle arrest.

This guide will provide a detailed framework for a multi-faceted cell-based characterization of pyrazole kinase inhibitors, focusing on three key kinase targets implicated in cancer: BRAF (specifically the V600E mutant), VEGFR2, and CDK2.

Section 1: Assessing Cellular Proliferation and Viability

A primary objective of kinase inhibitor development is to halt the uncontrolled proliferation of cancer cells. The following protocols describe robust methods for quantifying the anti-proliferative and cytotoxic effects of pyrazole compounds.

Principle of Cell Viability Assays

Cell viability assays are foundational in determining the potency of a potential drug. The MTT and CellTiter-Glo® assays are two widely used methods that measure metabolic activity as an indicator of cell viability. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells. The CellTiter-Glo® assay quantifies ATP, the energy currency of the cell, using a luciferase-based reaction.

Experimental Workflow: Cell Viability

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_incubate Day 2-5: Incubation cluster_assay Day 5: Assay cluster_analysis Data Analysis seed Seed cells in a 96-well plate treat Treat cells with a serial dilution of pyrazole compound seed->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add MTT or CellTiter-Glo® reagent incubate->add_reagent measure Measure absorbance (MTT) or luminescence (CellTiter-Glo®) add_reagent->measure analyze Calculate IC50 values measure->analyze

Caption: General workflow for cell viability assays.

Detailed Protocol: MTT Assay

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) and normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled plate.

  • Incubation: Incubate for the desired time period.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Similar to the MTT assay, calculate the IC50 value from the dose-response curve.

Example Data and Interpretation

The following table presents hypothetical IC50 values for three different pyrazole compounds targeting BRAF V600E, VEGFR2, and CDK2 in relevant cancer cell lines.

CompoundTarget KinaseCell LineAssayIC50 (µM)
PZ-BRAF-01BRAF V600EA375 (Melanoma)MTT0.15
PZ-VEGFR-02VEGFR2HUVEC (Endothelial)CellTiter-Glo®0.52
PZ-CDK2-03CDK2HCT116 (Colon)MTT0.89

Lower IC50 values indicate greater potency. It is crucial to test compounds in cell lines where the target kinase is a known driver of proliferation. For example, A375 cells harbor the BRAF V600E mutation, making them highly sensitive to BRAF inhibitors.[4]

Section 2: Confirming Target Engagement in a Cellular Context

Demonstrating that a compound binds to its intended kinase target within the complex environment of a living cell is a critical step in validating its mechanism of action. The NanoBRET™ and Cellular Thermal Shift Assay (CETSA) are powerful techniques for assessing target engagement.

Principle of Target Engagement Assays

The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of a compound to a target protein in live cells.[5] It utilizes a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. When a test compound displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal is reduced.

The Cellular Thermal Shift Assay (CETSA) is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[6] By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement.

Experimental Workflow: Target Engagement

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Specific Steps cluster_analysis Data Analysis prep Prepare cells (e.g., transfect with NanoLuc-kinase fusion) treat Treat cells with pyrazole compound prep->treat nanobret NanoBRET: Add tracer and measure BRET signal treat->nanobret NanoBRET cetsa CETSA: Heat cells, lyse, and quantify soluble protein treat->cetsa CETSA analyze Determine target engagement (e.g., IC50 or thermal shift) nanobret->analyze cetsa->analyze

Caption: Workflow for NanoBRET and CETSA target engagement assays.

Detailed Protocol: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells

  • Plasmid encoding the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the kinase family

  • Nano-Glo® Live Cell Reagent

  • Microplate reader capable of measuring BRET

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed into a 96-well plate.

  • Compound and Tracer Addition: Add the pyrazole compound at various concentrations, followed by the specific NanoBRET™ tracer.

  • Substrate Addition: Add the Nano-Glo® Live Cell Reagent.

  • Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emissions simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the ratio indicates displacement of the tracer by the compound, confirming target engagement.

Expert Insight: It is crucial to optimize the tracer concentration to achieve a good assay window without saturating the target.[7]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer with protease and phosphatase inhibitors

  • Western blot or ELISA reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the pyrazole compound or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (containing the soluble, non-denatured proteins) and quantify the amount of the target kinase using western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Expert Insight: CETSA can be performed in a high-throughput format (HT-CETSA) using antibody-based detection methods, enabling faster screening of compounds.[8]

Section 3: Analyzing Downstream Signaling Pathways

Inhibiting a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates. Western blotting is the gold standard for analyzing these changes in signaling pathways.

Principle of Western Blotting for Phospho-Proteins

Western blotting involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. For kinase inhibitor studies, phospho-specific antibodies are used to detect the phosphorylation status of downstream targets.

Signaling Pathways of Interest
  • BRAF V600E: This mutation leads to constitutive activation of the MAPK/ERK pathway.[8][9] Inhibition of BRAF V600E should decrease the phosphorylation of its downstream targets, MEK and ERK.

  • VEGFR2: This receptor tyrosine kinase is a key mediator of angiogenesis.[10][11] Its activation leads to the phosphorylation of several downstream proteins, including PLCγ, and activation of the PI3K/AKT and MAPK/ERK pathways.

  • CDK2: This cyclin-dependent kinase plays a crucial role in cell cycle progression, particularly the G1/S transition.[6] Its inhibition leads to reduced phosphorylation of substrates like the retinoblastoma protein (Rb).

G cluster_braf BRAF V600E Pathway BRAF BRAF V600E MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Proliferation ERK->Proliferation Inhibitor->BRAF Pyrazole Inhibitor

Caption: Simplified BRAF V600E signaling pathway.

G cluster_vegfr2 VEGFR2 Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg phosphorylates PI3K PI3K VEGFR2->PI3K activates Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT activates AKT->Angiogenesis Inhibitor->VEGFR2 Pyrazole Inhibitor

Caption: Simplified VEGFR2 signaling pathway.

G cluster_cdk2 CDK2 Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S_phase S-phase Entry E2F->S_phase Inhibitor->CDK2 Pyrazole Inhibitor

Caption: Simplified CDK2 cell cycle pathway.

Detailed Protocol: Western Blotting

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phospho-specific)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the pyrazole compound for the desired time. Lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total protein (e.g., anti-total-ERK) to normalize for protein loading.

Expert Insight: It is crucial to use a blocking buffer that does not contain phosphoproteins (e.g., BSA instead of milk) when probing for phosphorylated targets to avoid high background.[12]

Section 4: Assessing Apoptosis and Cell Cycle Arrest

Effective kinase inhibitors often induce programmed cell death (apoptosis) or halt the cell cycle in cancer cells. Flow cytometry is a powerful tool for quantifying these cellular fates.

Principle of Apoptosis and Cell Cycle Assays

Apoptosis Assay: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis: PI can also be used to analyze the cell cycle. After fixing and permeabilizing the cells, PI stoichiometrically binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase (with twice the DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Flow cytometer

  • Annexin V-FITC and PI staining kit

  • Binding buffer

Procedure:

  • Cell Treatment: Treat cells with the pyrazole compound for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry, detecting FITC and PI fluorescence.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Detailed Protocol: Propidium Iodide Cell Cycle Analysis

Materials:

  • Flow cytometer

  • Cold 70% ethanol

  • Propidium iodide staining solution containing RNase A

Procedure:

  • Cell Treatment: Treat cells with the pyrazole compound.

  • Cell Harvesting and Fixation: Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry, measuring the PI fluorescence.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Example Data and Interpretation

Apoptosis: A successful pyrazole kinase inhibitor should show a dose-dependent increase in the percentage of apoptotic cells (early and late). For example, a pyrazole-based CDK2 inhibitor has been shown to induce significant apoptosis in HCT-116 cells.[13]

Cell Cycle: A CDK2 inhibitor would be expected to cause an arrest in the G1 phase of the cell cycle, leading to an accumulation of cells in G1 and a decrease in the S and G2/M populations.[14][15]

CompoundTarget KinaseCell LineEffectObservation
PZ-CDK2-03CDK2HCT116Cell Cycle ArrestIncrease in G1 phase population from 45% to 70%
PZ-VEGFR-02VEGFR2PC-3Apoptosis34.26% total apoptotic cells compared to 0.62% in control[16]

Conclusion

The comprehensive evaluation of pyrazole compounds as potential kinase inhibitors requires a multi-pronged approach using a suite of well-validated cell-based assays. This guide provides the foundational protocols and expert insights necessary to assess the anti-proliferative activity, confirm target engagement, elucidate the effects on downstream signaling, and quantify the induction of apoptosis and cell cycle arrest. By systematically applying these methodologies, researchers can generate the robust and reliable data needed to advance promising pyrazole-based kinase inhibitors through the drug discovery pipeline.

References

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  • ResearchGate. (n.d.). VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. [Link]

  • Sim, T., et al. (2010). Indazolylpyrazolopyrimidine as Highly Potent B-Raf Inhibitors with in Vivo Activity. Journal of medicinal chemistry, 53(19), 6936–6946. [Link]

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  • Abdel-Maksoud, M. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(15), 5707. [Link]

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Application Notes and Protocols for the Characterization of 4-(4-Bromophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Bromophenyl)-3-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core. Pyrazole derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2][3] The precise characterization and quantification of such compounds are critical for ensuring the quality, safety, and efficacy of potential drug candidates and other chemical products. This document provides detailed analytical methods for the characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined herein are designed to be robust and reliable, adhering to the principles of method validation as described in the ICH Q2(R1) guidelines.[4][5][6][7]

The molecular structure of this compound presents specific analytical challenges and considerations. The presence of the bromophenyl group lends the molecule a significant degree of non-polarity, making it well-suited for reversed-phase chromatography.[8][9][10] Furthermore, the bromine atom provides a distinct isotopic signature that is invaluable for mass spectrometric detection and identification.[11]

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment and Quantification

1.1. Scientific Rationale and Method Overview

Reversed-phase HPLC (RP-HPLC) is the method of choice for the separation and quantification of moderately polar to non-polar compounds like this compound. The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18) and a polar mobile phase.[9][12] The analyte, being non-polar, partitions between the stationary and mobile phases based on its hydrophobicity. By manipulating the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention and elution of the analyte can be precisely controlled.

This protocol employs a C18 column, which provides excellent hydrophobic retention for the bromophenyl moiety.[8] An isocratic elution with a mixture of acetonitrile and water is utilized for its simplicity and robustness, ensuring reproducible results. UV detection is selected based on the chromophoric nature of the aromatic and pyrazole rings, which are expected to exhibit strong absorbance in the UV region.

1.2. Experimental Protocol: HPLC-UV Analysis

1.2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and efficiency.[13]

  • Solvents: HPLC grade acetonitrile, methanol, and ultrapure water.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL. This range should be sufficient to establish linearity.

    • Sample Solution: Prepare the sample to be analyzed at a target concentration within the established linear range, using the mobile phase as the diluent.

1.2.2. Chromatographic Conditions

ParameterRecommended SettingRationale
Mobile Phase Acetonitrile:Water (70:30, v/v)The high organic content ensures adequate elution of the non-polar analyte. This ratio can be optimized to achieve a suitable retention time (typically 3-10 minutes).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detection Wavelength 254 nm (or determined by UV scan)A common wavelength for aromatic compounds. A PDA detector can be used to determine the wavelength of maximum absorbance for optimal sensitivity.

1.2.3. Method Validation (as per ICH Q2(R1)) [5][6][14]

  • Specificity: Inject a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13]

1.3. Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Reference Standard Dissolve Dissolve in Methanol Standard->Dissolve Sample Test Sample Sample->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Dissolve->Dilute Injector Autosampler Dilute->Injector MobilePhase Mobile Phase (ACN:H2O) Pump Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow for this compound.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Confirmation

2.1. Scientific Rationale and Method Overview

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an ideal technique for the definitive identification of compounds.[15] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and moderately polar compounds.[16][17][18] For this compound, positive ion ESI is expected to be efficient, generating the protonated molecule [M+H]⁺.

The key advantage of using mass spectrometry is the ability to determine the molecular weight of the analyte with high accuracy.[19] Furthermore, the presence of a bromine atom results in a characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11] This leads to two distinct peaks in the mass spectrum for the molecular ion, separated by 2 Da, providing unambiguous confirmation of the presence of a single bromine atom in the molecule.

2.2. Experimental Protocol: LC-MS Analysis

2.2.1. Instrumentation and Materials

  • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole, triple quadrupole, or high-resolution mass spectrometer like a TOF or Orbitrap) with an ESI source.

  • Column and Solvents: Same as for the HPLC-UV method. The use of volatile buffers (e.g., 0.1% formic acid in the mobile phase) is recommended to enhance ionization efficiency.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the mobile phase.

2.2.2. LC-MS Conditions

ParameterRecommended SettingRationale
LC Conditions
Column C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)Smaller ID columns are often used in LC-MS to reduce solvent consumption and improve sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte in the ESI source.
Mobile Phase B 0.1% Acetonitrile
Gradient Elution Start with a lower percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. A typical gradient might be 5% to 95% B over 10 minutes.Gradient elution is often preferred in LC-MS to handle complex matrices and ensure sharp peaks.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °C
Injection Volume 5 µL
MS Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)The pyrazole nitrogens are basic and readily accept a proton.
Capillary Voltage 3.5 kVThis can be optimized for the specific instrument and compound.
Source Temperature 120 °C
Desolvation Temperature 350 °CThese temperatures aid in the desolvation of the ESI droplets.
Gas Flow (Nebulizer) Instrument dependentOptimize for a stable spray.
Scan Range m/z 100-500To cover the expected mass of the protonated molecule.

2.2.3. Data Interpretation

  • Expected Molecular Ion: The molecular formula of this compound is C₁₀H₉BrN₂.[20] The monoisotopic mass is approximately 235.99 Da.[20]

  • Protonated Molecule [M+H]⁺: In positive ion mode, the expected m/z values will be approximately 237.00 for the ⁷⁹Br isotope and 239.00 for the ⁸¹Br isotope.

  • Isotopic Pattern: Look for two peaks of nearly equal intensity separated by 2 m/z units, which is the characteristic signature of a monobrominated compound.[11]

  • Fragmentation (MS/MS): If using a tandem mass spectrometer, fragmentation of the precursor ion can provide further structural information. For example, cleavage of the C-Br bond or fragmentation of the pyrazole ring could be observed. A method involving in-source fragmentation can also be utilized to detect the bromide ions at m/z 79 and 81.[21]

2.3. Visualization of the LC-MS Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis SampleInj Sample Injection ColumnSep C18 Column Separation SampleInj->ColumnSep ESI Electrospray Ionization (ESI+) ColumnSep->ESI MassAnalyzer Mass Analyzer ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum IsotopePattern Isotopic Pattern (m/z 237 & 239) MassSpectrum->IsotopePattern Confirmation Structural Confirmation IsotopePattern->Confirmation

Caption: LC-MS workflow for the identification of this compound.

The HPLC and LC-MS methods detailed in this application note provide a comprehensive framework for the analytical characterization of this compound. The HPLC method is robust and suitable for routine purity testing and quantification, while the LC-MS method offers definitive structural confirmation through accurate mass measurement and isotopic pattern analysis. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable, and reproducible data, which is essential for researchers, scientists, and professionals in the field of drug development.

References

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  • 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. PubChem. Available at: [Link]

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Application Notes & Protocols: A Senior Scientist's Guide to the Vilsmeier-Haack Reaction for Pyrazole-4-Carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and advanced organic materials.[1][2][3] Consequently, efficient methods for the functionalization of the pyrazole ring are of paramount importance to researchers in drug development and organic synthesis. Among the various transformations, C4-formylation is particularly valuable, as the resulting pyrazole-4-carboxaldehydes are versatile intermediates, primed for a wide array of subsequent chemical modifications.[1][4]

The Vilsmeier-Haack (V-H) reaction stands out as a powerful, reliable, and highly efficient method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[5][6][7] It is lauded in the field for being an economical and mild synthetic tool, often providing high yields of the desired aldehyde where other formylation methods may fail.[5] This guide provides an in-depth exploration of the V-H reaction for pyrazole-4-carboxaldehyde synthesis, moving from core mechanistic principles to detailed, field-proven laboratory protocols and troubleshooting advice.

Pillar 1: The Underlying Chemistry - Mechanism and Rationale

A robust understanding of the reaction mechanism is critical for successful application and troubleshooting. The Vilsmeier-Haack reaction proceeds through a well-established three-stage pathway involving the formation of a potent electrophile, subsequent aromatic substitution, and final hydrolysis.

Stage 1: Formation of the Vilsmeier Reagent

The heart of the reaction is the in situ generation of the electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[8] This is typically achieved by the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).

The choice of DMF and POCl₃ is strategic; they are readily available, inexpensive, and their reaction is rapid and high-yielding. The reaction is exothermic and must be performed under anhydrous conditions, as the Vilsmeier reagent is highly susceptible to hydrolysis.[8]

Stage 2: Electrophilic Aromatic Substitution

Once formed, the Vilsmeier reagent is a potent electrophile. The electron-rich pyrazole ring attacks the electrophilic carbon of the iminium salt. This attack preferentially occurs at the C4 position of the pyrazole ring.

  • Causality of Regioselectivity: The C4 position is the most nucleophilic carbon on the pyrazole ring, a consequence of the electronic distribution influenced by the two nitrogen atoms. It is also generally the most sterically accessible position, making it the kinetic and thermodynamic product of electrophilic substitution.

Stage 3: Hydrolysis to Yield the Aldehyde

The resulting iminium intermediate is stable under the anhydrous reaction conditions. During the aqueous workup, it is readily hydrolyzed to liberate the final pyrazole-4-carboxaldehyde product. This hydrolysis step is typically rapid and completes the transformation.[9][10]

Below is a diagrammatic representation of the complete mechanistic pathway.

Vilsmeier_Haack_Mechanism Mechanism of Vilsmeier-Haack Formylation of Pyrazole cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Attack cluster_2 Stage 3: Hydrolysis reactant reactant reagent reagent intermediate intermediate product product arrow_label arrow_label DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Salt) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Substrate IminiumIntermediate Iminium Intermediate Pyrazole->IminiumIntermediate + Vilsmeier Reagent H2O H₂O (Workup) FinalProduct Pyrazole-4-carboxaldehyde IminiumIntermediate->FinalProduct + H₂O

Caption: The Vilsmeier-Haack reaction pathway for pyrazole formylation.

Pillar 2: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints. Success in this reaction hinges on careful control of temperature and strict exclusion of moisture during reagent preparation and the reaction itself.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow setup setup reagent_prep reagent_prep reaction reaction workup workup purification purification analysis analysis A 1. Setup (Dry Glassware, Inert Atmosphere) B 2. Vilsmeier Reagent Preparation (POCl₃ added to DMF at 0 °C) A->B C 3. Substrate Addition (Pyrazole in DMF) B->C D 4. Reaction Heating (e.g., 60-90 °C, Monitor by TLC) C->D E 5. Quenching & Neutralization (Pour onto ice, add base) D->E F 6. Extraction & Drying (Organic solvent, dry over MgSO₄/Na₂SO₄) E->F G 7. Purification (Column Chromatography / Recrystallization) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: A typical workflow for pyrazole-4-carboxaldehyde synthesis.

Protocol 1: Formylation of 1,3-Disubstituted Pyrazoles

This protocol is a generalized procedure for the direct formylation of an existing pyrazole ring, adapted from several literature precedents.[1][11]

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃) (2.0 - 3.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution or Solid Sodium Carbonate

  • Crushed Ice

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation (Critical Step): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (approx. 4 mL per 1.0 mmol of pyrazole). Cool the flask to 0 °C in an ice-salt bath.

  • Add POCl₃ (3.0 eq) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes.[11] Causality: A slow, cooled addition is essential to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.[8] The formation of a viscous, white-to-pale-yellow salt is often observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Reaction: Dissolve the substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture in an oil bath to 70-90 °C.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be done slowly in a fume hood.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~8-9. The product often precipitates as a solid.

  • Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane).

Protocol 2: One-Pot Cyclization and Formylation from Hydrazones

This elegant variation combines pyrazole synthesis and formylation into a single step, starting from readily available hydrazones.[9][11]

Procedure:

  • Reagent Preparation: Prepare the Vilsmeier reagent as described in Protocol 1, typically using 3-4 equivalents of POCl₃ relative to the hydrazone.

  • Reaction: Add a solution of the appropriate acetophenone hydrazone (1.0 eq) in dry DMF to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 80-90 °C for 4-7 hours.[9][11] The V-H reagent first facilitates the cyclization of the hydrazone to form the pyrazole ring, which is then formylated in situ.

  • Workup and Purification: Follow the workup, neutralization, and purification steps as outlined in Protocol 1.

Pillar 3: Scope, Data, and Troubleshooting

Substrate Scope & Reaction Conditions

The Vilsmeier-Haack reaction is robust and tolerates a variety of substituents on the pyrazole ring. The table below summarizes representative examples from the literature.

EntryPyrazole SubstrateReagent Ratio (POCl₃:DMF:Substrate)Temp (°C)Time (h)Yield (%)Reference
11-Phenyl-1H-pyrazole3:excess:1rt-65[5]
25-Chloro-1,3-diphenyl-1H-pyrazole2:5:1120255[1]
31-Phenyl-3-(thiophen-2-yl)-1H-pyrazole (from hydrazone)3:excess:170-75585[9]
43-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole4:4:1702448*[6]
51-(2,4-Dinitrophenyl)-3-phenyl-1H-pyrazole (from hydrazone)3:excess:1706-7~90[9]

*Note: In this case, a side reaction converting the methoxyethoxy group to a chloroethoxy group also occurred.[6]

Limitations:

  • Electron-Withdrawing Groups: Pyrazoles bearing strong electron-withdrawing groups (e.g., -NO₂, -CN) on the ring can be deactivated towards electrophilic substitution, leading to low or no yield.[1]

  • Steric Hindrance: Bulky substituents near the C4 position can hinder the approach of the Vilsmeier reagent, reducing reaction efficiency.[1]

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Vilsmeier Reagent: Moisture contamination in reagents or glassware.[8] 2. Insufficiently Reactive Substrate: Strong electron-withdrawing groups on the pyrazole.[1][8] 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Ensure all glassware is flame- or oven-dried. Use anhydrous grade DMF and a fresh, unopened bottle of POCl₃. Prepare the reagent at 0 °C and use immediately.[8][12] 2. Increase the excess of the Vilsmeier reagent and/or increase the reaction temperature. 3. Monitor the reaction by TLC. If it is sluggish, incrementally increase the temperature (e.g., to 90-100 °C) and extend the reaction time.[8]
Formation of Dark, Tarry Residue 1. Reaction Overheating: The initial formation of the Vilsmeier reagent or the reaction itself became too hot, leading to polymerization/decomposition.[8] 2. Impurities: Impurities in the starting materials catalyzed side reactions.1. Maintain strict temperature control, especially during the dropwise addition of POCl₃. Use an efficient ice-salt bath. 2. Use purified starting materials and high-purity anhydrous solvents.
Product Decomposition During Workup The product or intermediates are sensitive to the highly acidic conditions before neutralization or harsh basic conditions after.Perform the aqueous workup by pouring the reaction mixture onto crushed ice to dissipate heat. Neutralize slowly and carefully with a milder base like sodium bicarbonate, ensuring the temperature does not rise significantly.[8]
Safety Precautions: A Non-Negotiable Requirement
  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Always handle it in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.

  • N,N-Dimethylformamide (DMF): DMF is a skin and respiratory irritant and is readily absorbed through the skin. Avoid inhalation and skin contact.

  • Exothermic Reactions: The preparation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic. Proper cooling and slow, controlled additions are critical to prevent runaway reactions.

Product Characterization

The synthesized pyrazole-4-carboxaldehydes can be unambiguously identified using standard spectroscopic techniques.

  • ¹H NMR: Expect a characteristic singlet for the aldehyde proton in the downfield region (δ 9.8–10.0 ppm). Signals for the pyrazole ring protons (H-3 and H-5) will also be present as singlets in the aromatic region.[13]

  • ¹³C NMR: A signal for the aldehyde carbonyl carbon will appear significantly downfield (δ 185–195 ppm).[13]

  • IR Spectroscopy: A strong carbonyl (C=O) stretching absorption band will be prominent in the range of 1660–1680 cm⁻¹.[6]

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be clearly visible.

References

  • Rajput, A. & Hasnain, S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 209-222. Available at: [Link]

  • Kaur, H., Singh, S., & Kumar, V. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393. Available at: [Link]

  • Jankauskas, V., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1388. Available at: [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 1(1), 60-69. Available at: [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene) malonaldehyde and its derivatives. Organic Chemistry: An Indian Journal, 9(5), 187-193. Available at: [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. Available at: [Link]

  • Li, S., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11643-11653. Available at: [Link]

  • Kumar, A., & Kumar, S. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Methodologies, 9(7), 1-27. Available at: [Link]

  • Cossar, P. J. (2019). Preparing Vilsmeier reagent? ResearchGate. Available at: [Link]

  • Desai, N. C., Somani, H., & Trivedi, A. (2011). Synthesis, characterization and neurotropic activity of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. E-Journal of Chemistry, 8(3), 1341-1349. Available at: [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure, Coll. Vol. 4, p.331 (1963); Vol. 35, p.58 (1955). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrazole-4-carbaldehyde. PubChem Compound Summary for CID 5130673. Available at: [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 12(5), 422-443. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Name Reactions. Available at: [Link]

  • El-Shehry, M. F., et al. (2018). Synthesis and reactions of pyrazole-4-carbaldehydes. Journal of Chemical Research, 42(10), 507-511. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of Vilsmeier's reagent. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. PubChem Compound Summary for CID 573117. Available at: [Link]

Sources

Application Notes and Protocols for the Multicomponent Synthesis of Bioactive Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Multicomponent Reactions for Pyrazole Synthesis

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6][7] Traditionally, the synthesis of complex pyrazole derivatives has relied on multi-step linear sequences, which are often plagued by low overall yields, tedious purification procedures, and significant solvent waste. Multicomponent reactions (MCRs) have emerged as a powerful and elegant solution to these challenges.[2][8] By combining three or more starting materials in a single, one-pot operation, MCRs offer a highly efficient, atom-economical, and environmentally benign pathway to generate molecular diversity.[2][9] This application note provides a detailed exploration of a robust four-component reaction for the synthesis of pyrano[2,3-c]pyrazole derivatives, a class of compounds with demonstrated biological significance. We will delve into the reaction mechanism, provide a field-proven, step-by-step protocol, and discuss the biological relevance of the synthesized compounds.

Core Synthesis Strategy: The Four-Component Reaction for Pyrano[2,3-c]pyrazole Derivatives

One of the most efficient and widely adopted MCRs for the synthesis of bioactive pyrazoles is the four-component condensation of an aromatic aldehyde, hydrazine hydrate, a β-ketoester (such as ethyl acetoacetate), and an active methylene compound (like malononitrile).[1][10][11] This reaction proceeds in a domino fashion, where the product of one step becomes the substrate for the next, all within a single reaction vessel. This strategy is highly convergent and allows for the rapid assembly of complex heterocyclic systems from simple, readily available starting materials.

Reaction Mechanism: A Self-Validating Cascade

The power of this MCR lies in its elegant and sequential reaction cascade. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction typically proceeds through the following key steps:

  • In Situ Pyrazolone Formation: The reaction initiates with the condensation of the β-ketoester (e.g., ethyl acetoacetate) and hydrazine hydrate to form a 3-methyl-1H-pyrazol-5(4H)-one intermediate.[11]

  • Knoevenagel Condensation: Concurrently, the aromatic aldehyde undergoes a Knoevenagel condensation with the active methylene compound (e.g., malononitrile), typically catalyzed by a base, to form an electron-deficient alkene intermediate.[1][12]

  • Michael Addition: The pyrazolone intermediate, acting as a nucleophile, then attacks the electron-deficient alkene via a Michael addition.[1][12]

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization followed by tautomerization to yield the final, stable pyrano[2,3-c]pyrazole product.[1]

The use of a mild base, such as piperidine or even environmentally benign catalysts, facilitates both the Knoevenagel condensation and the subsequent Michael addition, driving the reaction cascade forward.[1][10]

MCR_Mechanism cluster_0 Component Pool cluster_1 Reaction Cascade A Aromatic Aldehyde E Knoevenagel Condensation A->E B Malononitrile B->E C Ethyl Acetoacetate F Pyrazolone Formation C->F D Hydrazine Hydrate D->F G Michael Addition E->G Intermediate 1 F->G Intermediate 2 H Intramolecular Cyclization G->H I Pyrano[2,3-c]pyrazole Derivative H->I Bioactivity cluster_targets Biological Targets & Activities Pyrazole Pyrano[2,3-c]pyrazole Core Anticancer Anticancer Activity Inhibition of Kinases Induction of Apoptosis Pyrazole->Anticancer Targets Cancer Cells Antimicrobial Antimicrobial Activity Disruption of Cell Wall Synthesis Inhibition of Bacterial Growth Pyrazole->Antimicrobial Targets Bacteria/Fungi AntiInflammatory Anti-inflammatory Activity Pyrazole->AntiInflammatory Modulates Inflammatory Pathways

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(4-Bromophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(4-bromophenyl)-3-methyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. My goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification strategy effectively.

Section 1: Understanding the Challenge - FAQs

This section addresses the most common initial questions that arise when handling crude this compound.

Q1: What are the typical impurities I should expect in my crude product?

A1: The impurity profile is intrinsically linked to the synthetic route. Most commonly, this pyrazole is synthesized via condensation of a 1,3-dicarbonyl compound with (4-bromophenyl)hydrazine.[1][2] Consequently, the primary impurities include:

  • Unreacted Starting Materials: Residual (4-bromophenyl)hydrazine and the 1,3-dicarbonyl precursor.

  • Regioisomers: Depending on the asymmetry of the dicarbonyl starting material, formation of the isomeric 4-(4-bromophenyl)-5-methyl-1H-pyrazole is possible. Distinguishing these is critical and often requires careful spectroscopic analysis (NMR).

  • Solvent Residues: High boiling point solvents used in the synthesis (e.g., DMF, DMSO, acetic acid) can be difficult to remove.

  • By-products from Side Reactions: Dehalogenation or other side reactions can introduce minor, but persistent, impurities.[3]

Q2: My crude product is a dark, viscous oil, but literature suggests it should be a solid. What's the first step?

A2: This is a very common issue. An oily or discolored appearance is almost always due to residual solvents or impurities that are depressing the melting point and inhibiting crystallization.

  • Initial Action: First, ensure all volatile solvents are removed under high vacuum, possibly with gentle heating (40-50°C). If the product remains an oil, it indicates the presence of significant non-volatile impurities.

  • Next Step: Do not immediately attempt recrystallization. The high impurity load will likely prevent successful crystallization, leading to product loss. The recommended course of action is to proceed directly to column chromatography, which is highly effective for separating the target compound from a complex mixture.[4][5]

Q3: What are the best analytical techniques to assess the purity at each stage?

A3: A multi-technique approach is essential for robust purity assessment.

  • Thin-Layer Chromatography (TLC): This is your primary workhorse for rapid, qualitative analysis. It's indispensable for monitoring reaction progress and guiding chromatographic separations. Use a combination of UV visualization and a chemical stain (like iodine or permanganate) as some impurities may not be UV-active.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for structural confirmation and purity assessment.[6] Integration of the proton signals can provide a quantitative measure of purity against a known standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a highly sensitive assessment of purity and confirms the molecular weight of your product and any detectable impurities.

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

Section 2: Purification Workflow & Troubleshooting Guide

A logical workflow is key to efficient purification. The following diagram outlines the decision-making process, followed by a detailed troubleshooting table.

G cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Path cluster_end Final State Crude Crude Product (Oil or Solid) TLC TLC & ¹H NMR Analysis Crude->TLC Assess purity Recrystallize Recrystallization TLC->Recrystallize Solid with few, distinct impurities Column Column Chromatography TLC->Column Oily product or complex mixture Pure Pure Product (>98%) Recrystallize->Pure Column->Recrystallize Optional Polishing Step Column->Pure

Caption: General purification workflow for this compound.

Troubleshooting Common Purification Issues

Problem Probable Cause(s) Recommended Solution & Scientific Rationale
Low Yield after Recrystallization 1. Incorrect Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. 2. Too Much Solvent Used: The concentration of the compound is below its saturation point. 3. Premature Crystallization: Crystals formed in the funnel during hot filtration.Solution: 1. Re-evaluate Solvents: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and mixed solvent systems (e.g., ethyl acetate/hexane, ethanol/water). A good solvent will fully dissolve the compound when hot but yield significant crystal formation upon cooling.[7] 2. Reduce Solvent Volume: Concentrate the filtrate by evaporation and attempt to cool again. 3. Prevent Premature Cooling: Use a pre-heated funnel and filter the hot solution as quickly as possible.
Product Oils Out During Recrystallization 1. High Impurity Load: Impurities are depressing the melting point below the temperature of the solution. 2. Solvent Polarity Shock: Rapidly adding an anti-solvent causes the product to crash out as an amorphous oil rather than forming an ordered crystal lattice.Solution: 1. Pre-purify: Clean the material first via column chromatography to remove the bulk of impurities.[5] 2. Slow Anti-solvent Addition: Add the anti-solvent dropwise to the warm solution of your compound, ideally at the cloud point, and then allow it to cool slowly without disturbance. This provides the thermodynamic control needed for proper crystal growth.
Poor Separation in Column Chromatography 1. Incorrect Mobile Phase: The eluent system is either too polar (all compounds elute together) or not polar enough (product won't move off the baseline). 2. Column Overloading: Too much crude material was loaded onto the column. 3. Inappropriate Stationary Phase: Standard silica may not be optimal for all impurity profiles.Solution: 1. Optimize Eluent: Systematically test solvent mixtures with TLC. Aim for an Rf value of ~0.3 for your target compound. A gradient of ethyl acetate in hexane (e.g., 5% to 30%) is a common starting point for pyrazole derivatives.[4] 2. Reduce Load: Use a larger column or reduce the amount of material. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight. 3. Consider Alternatives: If acidic/basic impurities are an issue, consider using silica treated with triethylamine or using a different stationary phase like alumina.
Product Appears Unstable on Silica Gel 1. Acidic Nature of Silica: The slightly acidic surface of standard silica gel can cause degradation of sensitive compounds over the long exposure time of a column run. 2. Extended Run Time: A very slow separation increases the risk of degradation.Solution: 1. Neutralize the System: Deactivate the silica by pre-eluting the column with your mobile phase containing a small amount of a neutralizer like triethylamine (~0.5-1%). 2. Use Flash Chromatography: Employ positive pressure to speed up the elution process, minimizing contact time between the compound and the stationary phase.

Section 3: Standard Purification Protocols

These protocols provide a validated starting point for your experiments. Always begin with a small-scale trial before committing your entire batch.

Protocol 3.1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This method is ideal for crude material that is already solid and shows relatively few impurities on a TLC plate.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While stirring the hot, clear solution, add deionized water dropwise until the solution just begins to turn cloudy (the "cloud point"). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 3.2: Flash Column Chromatography

This is the method of choice for oily crude products or complex mixtures.

Recommended Starting Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, effective for moderately polar compounds.
Mobile Phase Gradient: 5% to 30% Ethyl Acetate in HexaneStarts non-polar to elute non-polar impurities, then increases polarity to elute the target compound.[5]
Loading Method Dry LoadingAdsorbing the crude product onto a small amount of silica and loading the resulting powder onto the column prevents streaking and improves resolution, especially for less soluble compounds.

Step-by-Step Procedure

  • Slurry Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% EtOAc/Hexane) and pour it into the column. Allow it to pack evenly under positive pressure.

  • Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder.

  • Column Loading: Carefully add the silica-adsorbed product to the top of the packed column bed.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the percentage of the more polar solvent (ethyl acetate) to elute your product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Advanced Troubleshooting Logic

For persistent issues, a more granular diagnostic approach is needed. The following diagram illustrates a decision tree for troubleshooting poor separation during column chromatography.

G cluster_a1 start Poor Separation (Co-elution) q1 Is Rf of product ~0.3 in elution solvent? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is the column overloaded? yes1->q2 a1 Adjust Solvent System: - Decrease polarity if Rf is too high. - Increase polarity if Rf is too low. no1->a1 final Re-run chromatography with optimized conditions. a1->final yes2 Yes q2->yes2 no2 No q2->no2 a2 Reduce sample load (aim for 1-3% of silica mass). Use a larger column. yes2->a2 q3 Are spots streaking on TLC? no2->q3 a2->final yes3 Yes q3->yes3 no3 No q3->no3 a3 Indicates possible acidic/basic interaction. Add 0.5% triethylamine to eluent or use deactivated/neutral alumina. yes3->a3 no3->final Consider alternative stationary phase a3->final

Caption: Troubleshooting decision tree for column chromatography.

By systematically addressing these variables, you can rationally diagnose and solve even the most challenging purification scenarios, ensuring the delivery of high-quality this compound for your research and development needs.

References

  • Google Patents. (n.d.). Method for purifying pyrazoles. (WO2011076194A1).
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • JETIR. (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Journal of Emerging Technologies and Innovative Research, 11(6). Retrieved from [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method and application of bromopyrazole compound intermediate. (CN111072630A).
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link]

  • SIOC Journal. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]

Sources

Troubleshooting Regioselectivity in the Synthesis of Substituted Pyrazoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered in controlling regioselectivity during the synthesis of substituted pyrazoles, a critical aspect of medicinal chemistry and materials science. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and field-proven insights to help you navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is producing a mixture of regioisomers. How can I control the outcome?

This is the most common challenge in pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[1][2][3] The reaction of an unsymmetrical 1,3-dicarbonyl with a monosubstituted hydrazine can, in principle, yield two different regioisomeric pyrazoles.[1][4] The regiochemical outcome is dictated by a delicate interplay of electronic and steric factors of the reactants, as well as the reaction conditions.

Underlying Causality: The Reaction Mechanism

The reaction proceeds through the initial nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a cyclization and dehydration sequence.[2][5] The key to controlling regioselectivity lies in influencing which carbonyl group is attacked first and which nitrogen of the substituted hydrazine acts as the initial nucleophile.

  • Electronic Effects: The more electrophilic carbonyl carbon will preferentially react with the more nucleophilic nitrogen of the hydrazine. Electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl group, while such groups on the hydrazine will decrease its nucleophilicity.[6]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach to a particular reaction site, thereby favoring the alternative pathway.[1]

  • Reaction Conditions (pH): The pH of the reaction medium is a critical parameter.

    • Acidic Conditions: Under acidic catalysis, the reaction is generally believed to proceed via the initial formation of a hydrazone at the more reactive carbonyl group.[2] The subsequent cyclization then determines the final regioisomer.

    • Neutral/Basic Conditions: In neutral or basic media, the initial attack can occur at either carbonyl, and the regioselectivity can be less predictable.[4] Recent studies suggest that the kinetics can be complex, sometimes involving autocatalytic pathways.[3]

Troubleshooting Strategies & Protocols

  • Solvent Modification: Changing the solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer.[4] This is attributed to the ability of these solvents to form hemiketals with the more reactive carbonyl group, effectively directing the hydrazine to the other carbonyl.[4]

    • Experimental Protocol: Solvent Screening for Improved Regioselectivity

      • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., Ethanol, TFE, or HFIP) to a concentration of 0.1 M.

      • Add the substituted hydrazine (1.1 eq).

      • Stir the reaction at room temperature or reflux, monitoring by TLC or LC-MS.

      • Upon completion, remove the solvent under reduced pressure.

      • Analyze the crude product by ¹H NMR or GC-MS to determine the regioisomeric ratio.

  • Catalyst Selection:

    • Acid Catalysis: For many systems, employing a catalytic amount of a Brønsted acid (e.g., acetic acid, p-TsOH) or a Lewis acid can enhance the electrophilicity of one carbonyl over the other, leading to improved regioselectivity.[1]

    • Base Catalysis: In some cases, a strong base like t-BuOK can be used to mediate the reaction, particularly in syntheses involving hydrazones and nitroolefins, leading to excellent regioselectivity.[1]

  • Temperature Control: Running the reaction at lower temperatures can sometimes favor the thermodynamically more stable product, potentially increasing the yield of a single regioisomer.

Data Summary: Effect of Solvents on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventRegioisomeric Ratio (Major:Minor)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol~3:1[4]
1-Phenyl-1,3-butanedioneMethylhydrazineTFE>99:1[4]
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineEthanol~2:1[4]
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineHFIP>99:1[4]
Q2: I am attempting a [3+2] cycloaddition to synthesize my pyrazole, but I am getting poor regioselectivity. What factors should I consider?

The [3+2] cycloaddition is a powerful method for pyrazole synthesis, often involving a 1,3-dipole (like a diazo compound or a nitrilimine) and a dipolarophile (like an alkyne or alkene).[1] Regioselectivity in these reactions is primarily governed by the electronic properties of the reacting partners, as described by frontier molecular orbital (FMO) theory.

Underlying Causality: Frontier Molecular Orbital (FMO) Theory

The regiochemical outcome is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction will favor the regioisomer that results from the stronger interaction (i.e., the smaller energy gap) between the HOMO and LUMO.

  • Electron-donating groups (EDGs) on one reactant will raise its HOMO energy level.

  • Electron-withdrawing groups (EWGs) on the other reactant will lower its LUMO energy level.

The regioselectivity is therefore highly dependent on the specific substituents on both the 1,3-dipole and the dipolarophile.

Troubleshooting Strategies

  • Substituent Modification: If possible, altering the electronic nature of the substituents on your starting materials is the most direct way to influence regioselectivity. For instance, in the reaction of a diazo compound with an alkyne, placing an EWG on the alkyne can strongly direct the regioselectivity.

  • Catalyst Choice: For certain cycloadditions, the choice of catalyst can be crucial. For example, in the synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines, AgOTf has been shown to be a highly effective catalyst, leading to excellent regioselectivity.[7]

  • Alternative Synthetic Routes: If direct control over the cycloaddition proves difficult, consider alternative strategies that offer inherent regioselectivity. For example, a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been developed for the regioselective synthesis of polysubstituted pyrazoles.[8]

Visualization: Troubleshooting Logic for Regioselectivity Issues

G start Poor Regioselectivity in Pyrazole Synthesis method Identify Synthesis Method start->method knorr Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) method->knorr Common cycloaddition [3+2] Cycloaddition method->cycloaddition Alternative knorr_q1 Analyze Reactants: - Electronic Effects - Steric Hindrance knorr->knorr_q1 cyclo_q1 Analyze FMO: - HOMO/LUMO of reactants - Substituent effects (EDG/EWG) cycloaddition->cyclo_q1 solvent Modify Solvent (e.g., TFE, HFIP) knorr_q1->solvent Yes catalyst Change Catalyst (Acid vs. Base) knorr_q1->catalyst Yes temp Adjust Temperature knorr_q1->temp Yes end Achieved High Regioselectivity solvent->end catalyst->end temp->end substituents Modify Substituents (if possible) cyclo_q1->substituents Yes catalyst_cyclo Screen Catalysts (e.g., AgOTf, Cu(I)) cyclo_q1->catalyst_cyclo Yes alt_route Consider Alternative Regioselective Route cyclo_q1->alt_route Yes substituents->end catalyst_cyclo->end alt_route->end

Caption: A troubleshooting flowchart for addressing poor regioselectivity in pyrazole synthesis.

Q3: Can I achieve regioselective functionalization of a pre-formed pyrazole ring?

Yes, direct C-H functionalization of the pyrazole core is a powerful strategy for introducing substituents with high regioselectivity, avoiding the issues of mixed isomers from cyclization reactions.

Underlying Causality: Acidity of Pyrazole C-H Bonds

The C-H bonds of the pyrazole ring have different acidities. The C5 proton is generally the most acidic, followed by the C3 proton, and lastly the C4 proton. This difference in acidity can be exploited for regioselective deprotonation and subsequent reaction with an electrophile.

Troubleshooting Strategies & Protocols

  • Directed Metalation: The use of specific metalating agents can achieve highly regioselective deprotonation. For example, TMPMgCl·LiCl can be used to selectively deprotonate the C5 position of an N-protected pyrazole.[9] Subsequent treatment with a stronger base like TMP₂Mg·2LiCl can then deprotonate the C3 position, followed by the C4 position.[9]

    • Experimental Protocol: Stepwise Regioselective Functionalization

      • C5 Functionalization: To a solution of N-protected pyrazole (1.0 eq) in THF at 25 °C, add TMPMgCl·LiCl (1.1 eq). Stir for 1 hour.

      • Quench the reaction with your desired electrophile (e.g., an aldehyde, alkyl halide, etc.).

      • C3 Functionalization: Take the C5-functionalized pyrazole (1.0 eq) and dissolve in THF. Cool to -15 °C.

      • Add TMPMgCl·LiCl (1.1 eq) and stir for 10 hours.

      • Introduce the second electrophile.

      • C4 Functionalization: The resulting 3,5-disubstituted pyrazole can be further functionalized at the C4 position using a stronger base like TMP₂Mg·2LiCl.[9]

Visualization: Regioselective Functionalization Workflow

G start N-Protected Pyrazole step1 1. Deprotonation at C5 (TMPMgCl·LiCl) 2. Add Electrophile 1 start->step1 prod1 C5-Substituted Pyrazole step1->prod1 step2 1. Deprotonation at C3 (TMPMgCl·LiCl) 2. Add Electrophile 2 prod1->step2 prod2 C3,C5-Disubstituted Pyrazole step2->prod2 step3 1. Deprotonation at C4 (TMP2Mg·2LiCl) 2. Add Electrophile 3 prod2->step3 prod3 Fully Substituted Pyrazole step3->prod3

Caption: Stepwise workflow for the regioselective functionalization of a pyrazole core.

References

  • Lopez, S. E., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 77(15), 6599-6607. [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6538. [Link]

  • Reddy, T. R., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(15), 10557-10567. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Li, X., et al. (2022). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 27(19), 6615. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]

  • Bellan, A., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(19), 5224-5227. [Link]

  • Rojas-León, A., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 19(38), 8345-8353. [Link]

  • Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(12), 1640-1646. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • Wu, J., et al. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 15(18), 4702-4705. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1146-1157. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. J. Chem. Pharm. Res., 7(3), 944-948. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(4-Bromophenyl)-3-methyl-1H-pyrazole and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide provides an in-depth comparison of the biological activity of a specific pyrazole derivative, 4-(4-Bromophenyl)-3-methyl-1H-pyrazole, with its various analogs. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this core structure influence its therapeutic potential across antimicrobial, anticancer, and anti-inflammatory applications.

The Significance of the Pyrazole Moiety

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their derivatives are known to exhibit a diverse range of pharmacological properties, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles. The introduction of a bromophenyl group, in particular, can significantly impact the compound's activity due to the halogen's ability to form halogen bonds and alter electronic properties.[2]

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the parent compound, the reaction of 1-(4-bromophenyl)butane-1,3-dione with hydrazine hydrate serves as a common synthetic route. Analogs can be synthesized by utilizing appropriately substituted 1,3-dicarbonyls and hydrazines.

Comparative Biological Activity

This section delves into a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of this compound and its analogs, supported by experimental data from various studies.

Antimicrobial Activity

Pyrazole derivatives have been extensively investigated for their potential as antimicrobial agents.[3] The presence and position of the bromo substituent on the phenyl ring, as well as other substitutions on the pyrazole core, play a crucial role in determining the antimicrobial spectrum and potency.

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: The presence of a halogen on the phenyl ring, such as bromine or chlorine, is often associated with enhanced antimicrobial activity.[4] This is attributed to increased lipophilicity, which can facilitate passage through microbial cell membranes.

  • Position of Halogen: The position of the halogen (ortho, meta, or para) can influence the activity. While direct comparative studies on bromophenyl pyrazole isomers are limited, in related heterocyclic systems, para-substitution has often been shown to be favorable.

  • Other Substituents: The introduction of other functional groups on the pyrazole or phenyl ring can modulate the antimicrobial activity. For instance, the presence of a thiazole moiety has been shown to enhance the antimicrobial power of pyrazole derivatives.[3]

Comparative Data on Antimicrobial Activity:

Compound/AnalogTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
This compound Data not available in direct studies--
Analog with Thiazole groupStaphylococcus aureus->10[4]
Chloro-substituted pyrazole derivativeStaphylococcus aureus-High[4]
Halogenated pyrazole-thiazole hybrid (8c)Enterococcus faecalis (vancomycin-resistant)≤0.125-[5]

Note: Direct comparative data for this compound is limited. The table presents data for structurally related analogs to infer potential activity.

Anticancer Activity

The anticancer potential of pyrazole derivatives is a significant area of research, with several compounds showing potent activity against various cancer cell lines.[6] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[7][8]

Structure-Activity Relationship (SAR) Insights:

  • Bromophenyl Moiety: The 4-bromophenyl group has been identified as a favorable substituent for anticancer activity in some pyrazole series.[6]

  • Substitutions on Pyrazole Ring: Modifications at the N1 and C5 positions of the pyrazole ring can significantly impact cytotoxicity. For instance, the introduction of an arylmethyl group at N1 and a carbohydrazide group at C5 has been shown to induce apoptosis in lung cancer cells.

  • Kinase Inhibition: Many pyrazole derivatives exert their anticancer effects by inhibiting key kinases in signaling pathways, such as EGFR, VEGFR-2, and CDKs.[7][8] The specific substitutions on the pyrazole scaffold determine the kinase selectivity and inhibitory potency.

Comparative Data on Anticancer Activity (IC50 in µM):

Compound/AnalogA549 (Lung)HCT116 (Colon)HepG2 (Liver)MCF7 (Breast)Reference
This compound Data not available in direct studies---
1-Arylmethyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazidePotent---
1,3,4-Triarylpyrazole (Compound 55)26.4059.84-6.53[7]
Pyrazole-based bisphenol (3i)-Moderate--[9]

Note: The table collates data from different studies on bromophenyl-containing pyrazole analogs to provide a comparative perspective.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some, like celecoxib, being clinically approved drugs.[10] Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[11][12]

Structure-Activity Relationship (SAR) Insights:

  • COX-2 Selectivity: The presence of a sulfonamide or a similar group is often crucial for selective COX-2 inhibition by pyrazole derivatives.[11]

  • Aryl Substituents: The nature and position of substituents on the aryl rings attached to the pyrazole core significantly influence COX inhibitory activity and selectivity.

  • Inhibition of Pro-inflammatory Mediators: Besides COX inhibition, some pyrazole derivatives can also reduce the production of other pro-inflammatory mediators like nitric oxide.[4]

Comparative Data on Anti-inflammatory Activity:

Compound/AnalogCOX-2 IC50 (µM)COX-2 Selectivity IndexIn vivo Anti-inflammatory Activity (% inhibition)Reference
This compound Data not available in direct studies--
Pyrazole with Benzenesulfonamide (5u)1.7972.7380.63[11]
Pyrazole with Benzenesulfonamide (5s)2.5165.7578.09[11]
Celecoxib (Reference Drug)-78.06-[11]

Note: The table highlights the anti-inflammatory potential of pyrazole analogs with structural features known to be important for this activity.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of the test compounds.

Methodology:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline.

  • Inoculation of Agar Plates: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compounds: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells.

  • Controls: Use a solvent control (e.g., DMSO) and a positive control (a standard antibiotic) in separate wells.

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 24 hours).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit the denaturation of proteins, which is a hallmark of inflammation.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin or egg albumin).

  • Induction of Denaturation: Induce protein denaturation by heating the reaction mixture (e.g., at 72°C for 5 minutes).

  • Absorbance Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at a specific wavelength (e.g., 660 nm).

  • Controls: Use a control without the test compound (representing 100% denaturation) and a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of this compound & Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (Agar Well Diffusion, MIC) characterization->antimicrobial Test Compounds anticancer Anticancer Assays (MTT, etc.) characterization->anticancer Test Compounds anti_inflammatory Anti-inflammatory Assays (Protein Denaturation, COX Inhibition) characterization->anti_inflammatory Test Compounds data_analysis Quantitative Data Analysis (IC50, MIC) antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar conclusion Identification of Lead Compounds sar->conclusion Leads to

Caption: Workflow for the synthesis, biological screening, and analysis of pyrazole derivatives.

Simplified Signaling Pathway for Pyrazole-based Kinase Inhibitors in Cancer

G cluster_pathway Kinase Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazole Pyrazole-based Kinase Inhibitor Pyrazole->RTK Inhibits Pyrazole->RAF Inhibits Pyrazole->PI3K Inhibits

Caption: Inhibition of key cancer signaling pathways by pyrazole-based kinase inhibitors.

Mechanism of COX-2 Inhibition by Pyrazole Derivatives

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Catalyzes Pyrazole Pyrazole-based COX-2 Inhibitor (e.g., with Sulfonamide) Pyrazole->COX2 Selectively Inhibits

Caption: Selective inhibition of the COX-2 enzyme by pyrazole derivatives.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and its analogs. The available data, although not always from direct comparative studies, strongly suggest that the pyrazole scaffold is a highly versatile platform for the development of novel therapeutic agents. The presence of the bromophenyl moiety is often beneficial for biological activity, and further modifications to the pyrazole core can lead to potent and selective antimicrobial, anticancer, and anti-inflammatory compounds. The detailed experimental protocols and visualizations provided herein serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of this promising class of compounds. Future studies focusing on systematic SAR of this compound analogs are warranted to fully elucidate their therapeutic potential.

References

  • Harras, M. F., et al. (2020). Pyrazole derivatives as anticancer agents: A review. International Journal of Molecular Sciences, 24(1), 123.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1085-1094.
  • Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. International Journal of PharmTech Research, 5(1), 264-270.
  • Pyrazoles as anticancer agents: Recent advances.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3637–3651.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2568.
  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • Pyrazole Derivatives as Selective COX-2 Inhibitors.
  • Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. European Journal of Medicinal Chemistry, 269, 116278.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115160.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(1), 353.
  • Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(4), 535-578.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(11), 4483.
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5).
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1).
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  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK...
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  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 17(11), 13444-13457.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 78-91.
  • Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube.
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  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Indian Journal of Pharmaceutical Sciences, 72(2), 145-154.

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Efficacy and Safety Profile of 4-(4-Bromophenyl)-3-methyl-1H-pyrazole: A Comparative Analysis with Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering potent analgesic and anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class. This guide provides a comparative efficacy and safety analysis between Celecoxib and a structurally related pyrazole derivative, 4-(4-Bromophenyl)-3-methyl-1H-pyrazole. While extensive clinical and preclinical data are available for Celecoxib, the biological profile of this compound is less characterized in publicly accessible literature. Therefore, this guide will establish a framework for such a comparison, detailing the requisite experimental protocols and presenting hypothetical data for this compound based on established structure-activity relationships (SAR) within the pyrazole class of COX-2 inhibitors. This approach serves as a robust template for the evaluation of novel anti-inflammatory agents.

Introduction: The Rationale for Selective COX-2 Inhibition

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key mediator of the inflammatory cascade is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection and platelet aggregation. In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[1]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes.[2] However, the simultaneous inhibition of COX-1 by traditional NSAIDs can lead to undesirable side effects, most notably gastric ulceration and bleeding.[3] This understanding spurred the development of selective COX-2 inhibitors, designed to retain the anti-inflammatory efficacy of traditional NSAIDs while minimizing gastrointestinal toxicity.

Celecoxib is a prototypical selective COX-2 inhibitor characterized by a central pyrazole ring with two adjacent phenyl rings.[4] Its sulfonamide moiety is crucial for its selective binding to the larger, more accommodating active site of the COX-2 enzyme.[5] The subject of this comparative guide, this compound, shares the core pyrazole structure but with a different substitution pattern. Understanding the impact of these structural modifications on efficacy and safety is paramount for the development of novel anti-inflammatory therapeutics.[6]

Mechanism of Action: The COX-2 Signaling Pathway

The inhibition of COX-2 disrupts the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2).[1] This interruption of the signaling cascade leads to a reduction in inflammation and pain.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Inhibitor This compound Celecoxib Inhibitor->COX2 Inhibition

Figure 1: Simplified diagram of the COX-2 signaling pathway and the inhibitory action of selective COX-2 inhibitors.

Experimental Methodologies for Efficacy and Safety Assessment

A thorough evaluation of a potential COX-2 inhibitor requires a multi-faceted approach, encompassing in vitro enzymatic assays, in vivo models of inflammation, and assessments of potential off-target effects.

In Vitro COX-1/COX-2 Inhibition Assay

The cornerstone of evaluating a selective COX-2 inhibitor is determining its potency and selectivity for the two COX isoforms. This is typically achieved through an in vitro enzyme inhibition assay.

Protocol:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: A range of concentrations of the test compounds (this compound and Celecoxib) and a vehicle control are pre-incubated with either COX-1 or COX-2 enzyme in a buffer containing a heme cofactor for a specified period (e.g., 15 minutes) at room temperature.[4]

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This can be done using a colorimetric or fluorometric probe that reacts with PGG2 to produce a detectable signal.[7]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The selectivity index (SI) is then determined as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

in_vitro_workflow cluster_0 COX-1 Arm cluster_1 COX-2 Arm COX1_Enzyme COX-1 Enzyme Incubation1 Incubate with Test Compound COX1_Enzyme->Incubation1 Reaction1 Add Arachidonic Acid Incubation1->Reaction1 Detection1 Measure PGG2 Production Reaction1->Detection1 IC50_1 Calculate COX-1 IC50 Detection1->IC50_1 Selectivity_Index Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50_1->Selectivity_Index COX2_Enzyme COX-2 Enzyme Incubation2 Incubate with Test Compound COX2_Enzyme->Incubation2 Reaction2 Add Arachidonic Acid Incubation2->Reaction2 Detection2 Measure PGG2 Production Reaction2->Detection2 IC50_2 Calculate COX-2 IC50 Detection2->IC50_2 IC50_2->Selectivity_Index

Figure 2: Workflow for the in vitro COX-1/COX-2 inhibition assay.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and well-validated acute inflammation model to assess the in vivo efficacy of anti-inflammatory agents.[8]

Protocol:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: Animals are divided into groups: a vehicle control group, a positive control group (e.g., Celecoxib), and groups receiving various doses of the test compound (this compound). The compounds are administered orally or intraperitoneally.[9]

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.[8]

  • Data Analysis: The percentage inhibition of paw edema for each treatment group is calculated relative to the vehicle control group.

Safety Profile Assessment

A key safety parameter for any NSAID is its potential to cause gastric ulcers.

Protocol:

  • Animal Model: Fasted rats are used for this study.

  • Compound Administration: Animals are administered high doses of the test compounds (this compound and Celecoxib) or a non-selective NSAID (e.g., indomethacin) as a positive control, orally.[10]

  • Observation Period: Animals are observed for a set period (e.g., 4-6 hours) after which they are euthanized.

  • Gastric Examination: The stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers or lesions.

  • Ulcer Index Scoring: The severity of gastric damage is scored based on the number and size of the ulcers to calculate an ulcer index.[11]

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical indicator of potential cardiotoxicity, specifically the risk of QT prolongation and Torsades de Pointes.

Protocol:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

  • Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG channel current.

  • Compound Application: The cells are perfused with increasing concentrations of the test compounds.

  • Current Measurement: The effect of the compounds on the hERG current is recorded.

  • Data Analysis: The concentration of the compound that inhibits 50% of the hERG current (IC50) is determined. A higher IC50 value suggests a lower risk of cardiotoxicity.

Comparative Efficacy and Safety Data

The following tables present a comparison of Celecoxib with hypothetical data for this compound. This hypothetical data is extrapolated from the known structure-activity relationships of pyrazole-based COX-2 inhibitors, where modifications to the aryl substituents can influence potency and selectivity.[12][13]

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib5.0 - 15.00.04 - 0.2>30
This compound (Hypothetical)>1000.5>200

Note: Celecoxib data is derived from published literature.[14][15][16][17] The data for this compound is hypothetical and for illustrative purposes.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Compound (Dose)Paw Edema Inhibition (%) at 3 hours
Vehicle Control0
Celecoxib (30 mg/kg, p.o.)55 - 65
This compound (30 mg/kg, p.o.) (Hypothetical)45 - 55

Note: Celecoxib data is representative of typical results. The data for this compound is hypothetical.

Table 3: Safety Profile

CompoundUlcer Index (at 100 mg/kg, p.o. in rats)hERG IC50 (µM)
Indomethacin (Positive Control)15 - 25-
Celecoxib1 - 3>10
This compound (Hypothetical)<1>30

Note: Celecoxib and Indomethacin data are based on established profiles. The data for this compound is hypothetical.

Analysis and Discussion

The hypothetical data presented for this compound is predicated on several key structure-activity relationship principles observed in pyrazole-based COX-2 inhibitors.

COX-2 Selectivity and Potency

The diaryl heterocycle motif is a common feature of selective COX-2 inhibitors.[13] In Celecoxib, the p-sulfonamidophenyl group at the N1 position of the pyrazole ring is a critical determinant of its COX-2 selectivity, as it can interact with a secondary pocket in the COX-2 active site that is absent in COX-1. For this compound, the absence of this sulfonamide group might suggest a different binding mode. However, the presence of the 4-bromophenyl group at the C4 position could still confer significant COX-2 selectivity. The bulky bromine atom can occupy the hydrophobic pocket of the COX-2 active site, a feature that contributes to the selectivity of other diaryl COX-2 inhibitors. The hypothetical high selectivity index is based on the premise that the substitution pattern favors interaction with the larger COX-2 active site while sterically hindering binding to the narrower COX-1 active site.

The slightly lower hypothetical in vivo anti-inflammatory potency compared to Celecoxib could be attributed to differences in pharmacokinetic properties such as absorption, distribution, metabolism, and excretion, which are influenced by the overall physicochemical properties of the molecule.

Gastrointestinal and Cardiovascular Safety

The superior hypothetical gastrointestinal safety profile of this compound is a direct consequence of its predicted high COX-2 selectivity. By sparing COX-1, the production of gastroprotective prostaglandins in the stomach lining is maintained, thereby reducing the risk of ulcer formation.[3]

The favorable hypothetical hERG safety profile is based on the general observation that many pyrazole-based compounds do not significantly interact with the hERG channel. However, this is a critical parameter that must be experimentally verified for any new chemical entity, as minor structural changes can sometimes lead to unexpected off-target effects.

Conclusion

This guide outlines a comprehensive framework for the comparative evaluation of a novel pyrazole-based compound, this compound, against the established selective COX-2 inhibitor, Celecoxib. Based on established structure-activity relationships, it is plausible to hypothesize that this compound could exhibit high selectivity for COX-2, leading to a potent anti-inflammatory effect with a favorable gastrointestinal safety profile.

It must be reiterated that the data for this compound presented herein is hypothetical and serves as an illustrative example of the scientific process of drug candidate evaluation. Rigorous experimental validation as per the detailed protocols is essential to ascertain the true therapeutic potential of this and any other novel compound. The methodologies and comparative approach detailed in this guide provide a robust foundation for such investigations in the ongoing quest for safer and more effective anti-inflammatory agents.

References

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A Senior Scientist's Guide to Differentiating Pyrazole Isomers: A Spectroscopic Comparison of 3-Methyl- vs. 5-Methylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in organic chemistry, the pyrazole nucleus is a cornerstone of modern medicinal chemistry. Its versatile structure is found in numerous pharmaceuticals, from celecoxib to sildenafil. However, this versatility presents a common analytical challenge: the unambiguous identification of substituted isomers. This guide provides an in-depth, practical comparison of the spectroscopic data for 3-methyl and 5-methyl pyrazole isomers, grounded in both foundational principles and field-proven experimental insights.

Part 1: The Core Challenge - Understanding Annular Tautomerism

Before comparing spectra, we must address a fundamental property of N-unsubstituted pyrazoles: annular tautomerism. For a molecule like 3(5)-methylpyrazole, the proton on the nitrogen atom is not static. It undergoes a rapid intramolecular transfer between the two ring nitrogens.

This means that "3-methylpyrazole" and "5-methylpyrazole" are not two distinct, isolable compounds in solution at room temperature. They are two tautomers of the same molecule, interconverting too rapidly on the NMR timescale to be observed individually.[1] This dynamic equilibrium is the central reason why differentiating them is not a straightforward task and requires a nuanced understanding of their spectroscopic behavior.

Figure 1: Annular Tautomerism in 3(5)-Methylpyrazole. The rapid interconversion between the 3-methyl and 5-methyl tautomers results in an averaged spectrum in solution.

In solution, NMR spectroscopy reveals a single set of averaged signals. For instance, the signals for the C3 and C5 carbons broaden and merge. This phenomenon can be overcome, and individual tautomers studied, by using specialized techniques like solid-state NMR or by performing liquid-state NMR at very low temperatures to slow the proton exchange.[1][2][3]

To provide a clear and unambiguous comparison for this guide, we will analyze the spectra of the "locked" or "fixed" isomers: 1,3-dimethylpyrazole and 1,5-dimethylpyrazole . By replacing the mobile N-H proton with a methyl group, we prevent tautomerization and can analyze each as a distinct chemical entity.

Part 2: Spectroscopic Differentiation of Fixed Isomers: 1,3- vs. 1,5-Dimethylpyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for distinguishing these isomers. The position of the methyl groups creates a unique electronic environment for each proton and carbon atom, leading to distinct chemical shifts.

  • Sample Preparation : Dissolve approximately 5-10 mg of the pyrazole sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Causality: Deuterated solvents are used to avoid overwhelming the spectrum with signals from the solvent itself. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

  • Data Acquisition : Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher field spectrometer. Standard acquisition parameters for small molecules are typically sufficient.

  • Analysis : Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts (δ) and coupling constants (J) to assign the structure.

The proton spectra provide immediate, clear differences. The chemical shifts of the ring protons and the N-methyl group are highly diagnostic.

Figure 2: Structures of 1,3- and 1,5-Dimethylpyrazole. The fixed methyl groups prevent tautomerization, allowing for clear isomeric differentiation.

Proton Assignment 1,3-Dimethylpyrazole (δ, ppm) 1,5-Dimethylpyrazole (δ, ppm) Key Differentiator & Rationale
H3-~7.3Presence/Absence. The signal for the proton at the 3-position is absent in the 1,3-isomer.
H5~7.2-Presence/Absence. Conversely, the H5 proton signal is absent in the 1,5-isomer.
H4~5.9~5.9The H4 proton is present in both and appears as a doublet coupled to H5 or H3, respectively. Its chemical shift is similar in both isomers.
N-CH₃ (N1-Methyl)~3.7~3.6Subtle Shift. The N-methyl group in the 1,3-isomer is slightly deshielded compared to the 1,5-isomer due to its proximity to the C3-methyl group.
C-CH₃ (C3 or C5)~2.2~2.2The ring methyl group protons have very similar chemical shifts in both isomers.

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The values presented are typical.

¹³C NMR provides complementary and confirmatory evidence. The chemical shifts of the ring carbons are particularly sensitive to the substituent pattern.

Carbon Assignment 1,3-Dimethylpyrazole (δ, ppm) 1,5-Dimethylpyrazole (δ, ppm) Key Differentiator & Rationale
C3~148~138Major Shift. The C3 carbon is significantly deshielded in the 1,3-isomer where it bears a methyl group, compared to the 1,5-isomer where it is attached to a proton.
C5~138~148Major Shift. The opposite is true for C5, which is highly deshielded in the 1,5-isomer. This C3/C5 shift is the most reliable diagnostic feature.
C4~105~105The C4 carbon chemical shift is nearly identical in both isomers as its local environment is very similar.
N-CH₃ (N1-Methyl)~39~36Subtle Shift. The N-methyl carbon in the 1,5-isomer is slightly more shielded.
C-CH₃ (C3 or C5)~13~11Subtle Shift. The ring methyl carbon is slightly more shielded in the 1,5-isomer.
Infrared (IR) Spectroscopy: A Complementary View

While NMR is definitive, IR spectroscopy can offer supporting evidence, primarily through subtle shifts in the fingerprint region (below 1500 cm⁻¹).

  • Sample Preparation : For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. For solid samples, a KBr pellet can be prepared by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition : Acquire the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Analysis : Compare the vibrational frequencies, paying close attention to the C-H bending and ring stretching modes in the fingerprint region.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected Differences
C-H Stretch (Aromatic)3100-3000Minor shifts expected based on the position of the ring protons.
C-H Stretch (Aliphatic)3000-2850Largely similar for the methyl groups in both isomers.
C=N / C=C Stretch1600-1450Subtle but distinct patterns of absorption bands are expected due to the different symmetry and substitution of the rings.
Fingerprint Region< 1500The pattern of bands in this region is unique to each molecule and serves as a "fingerprint," providing the most likely region for differentiation.
Mass Spectrometry (MS): Confirming Identity and Fragmentation

Mass spectrometry confirms the molecular weight and can reveal structural differences through fragmentation patterns. Both 1,3- and 1,5-dimethylpyrazole have the same molecular formula (C₅H₈N₂) and therefore the same molecular ion (M⁺) at m/z = 96.[4] Differentiation must come from the relative abundance of fragment ions.

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like these.

  • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns.

  • Analysis : Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the major fragment ions and their relative intensities.

The primary fragmentation pathways involve the loss of stable neutral molecules or radicals. While the major fragments may be similar, their relative intensities can differ.

Fragmentation cluster_13 1,3-Dimethylpyrazole Pathway cluster_15 1,5-Dimethylpyrazole Pathway M [C₅H₈N₂]⁺˙ m/z = 96 M_13 [1,3-isomer]⁺˙ m/z = 96 F_13_HCN [M - HCN]⁺˙ m/z = 69 M_13->F_13_HCN - HCN M_15 [1,5-isomer]⁺˙ m/z = 96 F_15_CH3 [M - CH₃]⁺ m/z = 81 M_15->F_15_CH3 - •CH₃

Figure 3: Potential Differentiating Fragmentation Pathways. The relative ease of losing a methyl radical versus HCN may differ between the isomers.

  • Molecular Ion (M⁺, m/z 96) : Will be present for both and confirms the correct mass.

  • Loss of a Methyl Radical ([M-15]⁺, m/z 81) : Loss of a methyl radical is a common fragmentation. The stability of the resulting cation might differ slightly between the two isomers, potentially leading to a difference in the intensity of the m/z 81 peak.

  • Loss of HCN ([M-27]⁺, m/z 69) : Ring fragmentation involving the loss of hydrogen cyanide is characteristic of nitrogen heterocycles. The relative abundance of this peak could be a key differentiator.

Summary and Conclusion

While 3-methylpyrazole and 5-methylpyrazole are tautomers of a single compound, their "fixed" N-methylated analogues provide a clear case study for isomeric differentiation. NMR spectroscopy stands out as the most definitive method, offering unambiguous structural assignment through the distinct chemical shifts of the ring protons and carbons.

Summary of Key Spectroscopic Differentiators (1,3- vs. 1,5-Dimethylpyrazole):

Technique Primary Differentiating Feature
¹H NMR Presence/absence of signals for H3 and H5.
¹³C NMR Reciprocal chemical shifts of C3 and C5; C3 is downfield in the 1,3-isomer, while C5 is downfield in the 1,5-isomer.
IR Unique pattern of absorptions in the fingerprint region (< 1500 cm⁻¹).
MS Different relative intensities of key fragment ions (e.g., [M-CH₃]⁺ and [M-HCN]⁺).

This guide underscores the necessity of combining foundational chemical principles, such as tautomerism, with robust analytical data. For the practicing scientist, a thorough understanding of these spectroscopic nuances is not merely academic—it is essential for ensuring the structural integrity of candidate compounds and the ultimate success of research and development programs.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

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  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Almeida, R. M., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(11), 3335. Available from: [Link]

  • Baldy, A., et al. (1985). Dynamic intermolecular tautomerism of 3,5-dimethylpyrazole in the solid state by carbon-13 CP/MAS NMR spectroscopy and x-ray crystallography. Journal of the American Chemical Society, 107(17), 5054-5055. Available from: [Link]

  • PubChem. (n.d.). 1,5-Dimethylpyrazole. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

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A Researcher's Guide to Comparative Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the cross-reactivity profiles of notable pyrazole-based kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data, offering insights into the causal relationships behind experimental design and the interpretation of selectivity data.

Section 1: The Pyrazole Scaffold: A Privileged Motif in Kinase Drug Discovery

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] Within the vast landscape of kinase inhibitors, compounds built around a pyrazole core represent a pharmacologically significant and "privileged" scaffold.[1][3]

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as an excellent bioisostere for other aromatic systems and is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases.[4][5] Its chemical versatility allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][5] This inherent adaptability is a primary reason for the prevalence of pyrazole-based molecules in both clinical and preclinical stages of drug development.[3][6]

However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unexpected toxicities or polypharmacology, which can be either detrimental or beneficial depending on the context. Therefore, a rigorous and quantitative assessment of an inhibitor's cross-reactivity profile is not merely a characterization step but a cornerstone of its preclinical development.

Section 2: Comparative Selectivity Analysis of Pyrazole-Based Inhibitors

To illustrate the diversity in selectivity among pyrazole-based inhibitors, we will compare three distinct compounds targeting different kinase families:

  • Crizotinib (XALKORI®): An ATP-competitive inhibitor primarily targeting ALK and ROS1 tyrosine kinases.[7][8]

  • AT9283: A multi-targeted inhibitor with potent activity against Aurora A, Aurora B, and JAK2 kinases.[9]

  • NVP-BSK805: A potent and selective inhibitor of the JAK2 kinase.[10][11]

The following table summarizes the primary targets and key off-targets identified through comprehensive kinome scanning. This data is critical for predicting potential mechanisms of efficacy and toxicity.

InhibitorPrimary Target(s)Primary Target IC50/KᵢNotable Off-Targets (Kᵢ or % Inhibition)Therapeutic Area
Crizotinib ALK, ROS1, METALK: 20-40 nM (IC50)ALK, ROS1, MET, and others revealed by kinome scan[7][12]Non-Small Cell Lung Cancer[8]
AT9283 Aurora A, Aurora B, JAK2Aurora A: 3 nM (IC50)Also inhibits JAK2 and Abl (T315I)[9]Oncology (Clinical Trials)
NVP-BSK805 JAK2 (wild-type & V617F)0.5 nM (IC50)>20-fold selectivity over JAK1, JAK3, TYK2[11][13]Myeloproliferative Neoplasms

Expert Interpretation:

The data reveals a spectrum of selectivity. NVP-BSK805 exemplifies a highly selective inhibitor, demonstrating potent inhibition of JAK2 with a clean profile against other JAK family members and the broader kinome.[10][13] This high selectivity is desirable for minimizing off-target effects and is a direct result of optimizing interactions within the specific topology of the JAK2 ATP-binding site.

In contrast, Crizotinib and AT9283 represent multi-targeted inhibitors. Crizotinib's activity against ALK, ROS1, and MET is clinically exploited.[7] The shared structural homology in the ATP-binding sites of these kinases allows for this polypharmacology.[7] AT9283's profile against Aurora kinases and JAK2 suggests its potential utility in hematological malignancies where these pathways are co-activated.[9] Understanding these cross-reactivity profiles is essential for rational clinical trial design and patient selection.

Section 3: Methodologies for Cross-Reactivity Profiling

A robust assessment of kinase inhibitor selectivity requires powerful, high-throughput screening platforms. Here, we discuss three industry-standard methodologies, followed by a detailed protocol for the widely-used KINOMEscan™ assay.

Overview of Profiling Technologies
  • KINOMEscan™ (Competition Binding Assay): This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of over 480 kinases.[14] The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR).[12][15] A key advantage is that it's an ATP-independent binding assay, measuring true thermodynamic dissociation constants (Kd) rather than IC50 values, which can be influenced by ATP concentration.[16][17]

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures compound binding to a specific kinase target.[18][19] The kinase of interest is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that engages the target will displace the tracer, leading to a loss of BRET signal. This method provides invaluable confirmation of target engagement within a physiological cellular context.[20]

  • KiNativ™ (Activity-Based Profiling): This method uses biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine in the active site of kinases within a complex cell lysate.[21] A test compound's ability to block this labeling is quantified by mass spectrometry.[21] KiNativ™ provides a functional measure of inhibitor binding to native kinases in a proteome, offering insights into on- and off-target activities under more physiological conditions.[21][22]

Visualizing the KINOMEscan™ Workflow

The diagram below illustrates the principle of the competition binding assay employed in the KINOMEscan™ platform.

KINOMEScan_Workflow cluster_0 Assay Components cluster_1 Binding Competition cluster_1a No Inhibition cluster_1b Inhibition Kinase Kinase-DNA (T7 Phage) Kinase_NoInhib Kinase_NoInhib Kinase_Inhib Kinase_Inhib Ligand Immobilized Ligand Ligand_NoInhib Ligand_NoInhib Ligand_Inhib Ligand_Inhib Inhibitor Test Compound (Inhibitor) Inhibitor_Inhib Inhibitor_Inhib Kinase_NoInhib->Ligand_NoInhib Binds Result_NoInhib High qPCR Signal Ligand_NoInhib->Result_NoInhib Inhibitor_Inhib->Kinase_Inhib Binds Kinase_Inhib->Ligand_Inhib Binding Blocked Result_Inhib Low qPCR Signal Ligand_Inhib->Result_Inhib

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.